Technical Documentation Center

(3-Fluoro-3-methylcyclobutyl)methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (3-Fluoro-3-methylcyclobutyl)methanol
  • CAS: 2241142-54-9

Core Science & Biosynthesis

Foundational

Technical Monograph: 3-Fluoro-3-Methylcyclobutyl Methanol

Advanced Scaffold Analysis & Synthetic Methodology for Medicinal Chemistry Executive Summary 3-Fluoro-3-methylcyclobutyl methanol (FMCM) represents a high-value "conformationally restricted" building block in modern drug...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Scaffold Analysis & Synthetic Methodology for Medicinal Chemistry

Executive Summary

3-Fluoro-3-methylcyclobutyl methanol (FMCM) represents a high-value "conformationally restricted" building block in modern drug discovery. It serves as a bioisostere for saturated heterocycles and aliphatic chains, offering a unique combination of metabolic stability (via fluorine blockade of the C3 metabolic soft spot) and precise vector orientation (via the rigid cyclobutane ring). This guide details the structural pharmacophore, validated synthetic routes, and critical stereochemical considerations for integrating FMCM into lead optimization programs.

Structural Analysis & Pharmacophore Utility

The cyclobutane core of FMCM is not planar; it adopts a "puckered" or "butterfly" conformation to minimize torsional strain and transannular interactions. The degree of puckering is approximately 25–35°, which has profound implications for the orientation of the hydroxymethyl handle relative to the C3-substituents.

1.1. The "Fluorine-Methyl" Synergism

The geminal substitution of fluorine and a methyl group at the C3 position creates a specific electronic and steric environment:

  • Dipole Modulation: The C–F bond (approx. 1.35 Å) introduces a strong dipole that opposes the vector of the hydroxymethyl group (depending on cis/trans geometry), influencing the molecule's overall polarity and permeability (LogD).

  • Metabolic Blockade: The C3 position of cyclobutanes is prone to oxidative metabolism (P450-mediated hydroxylation). The quaternary center created by the F/Me pair effectively blocks this metabolic liability.

  • Conformational Locking: Unlike 3,3-difluorocyclobutane (which is more fluxional), the steric bulk of the methyl group vs. the fluorine atom creates a higher energy barrier for ring inversion, effectively "locking" the substituents in a preferred equatorial/axial orientation.

1.2. Stereochemical Definitions

Because the C3 position is unsymmetrically substituted, FMCM exists as two diastereomers.

  • Isomer A (cis-F/CH₂OH): The Fluorine and the Hydroxymethyl group are on the same face of the puckered ring.

  • Isomer B (trans-F/CH₂OH): The Fluorine and the Hydroxymethyl group are on opposite faces.

Note on Nomenclature: In most catalogs, "cis" and "trans" refer to the relationship between the highest priority groups at C1 and C3. However, due to ambiguity in older literature, it is critical to confirm geometry via NOESY NMR (nuclear Overhauser effect spectroscopy).

Synthetic Routes & Process Chemistry

The synthesis of FMCM typically proceeds through the 3-fluoro-3-methylcyclobutanecarboxylic acid precursor. The most robust route for medicinal chemistry labs involves the deoxyfluorination of a 3-hydroxy precursor.

2.1. Retrosynthetic Analysis (DOT Diagram)

Synthesis_Pathway Start Ethyl 3-oxocyclobutane- carboxylate Inter1 Ethyl 3-hydroxy-3-methyl- cyclobutanecarboxylate Start->Inter1 MeMgBr or MeLi (Nucleophilic Addition) Inter2 Ethyl 3-fluoro-3-methyl- cyclobutanecarboxylate Inter1->Inter2 DAST or Deoxo-Fluor (Deoxyfluorination) SideProduct Elimination Product: 3-Methylene cyclobutane Inter1->SideProduct Elimination (Thermal/Basic) Acid 3-Fluoro-3-methyl- cyclobutanecarboxylic Acid Inter2->Acid LiOH/THF (Saponification) Target 3-Fluoro-3-methyl- cyclobutyl Methanol Inter2->Target LiAlH4 (Direct Reduction) Acid->Target LiAlH4 or BH3 (Reduction)

Figure 1: Validated synthetic pathway from commercially available oxo-ester to the target alcohol, highlighting the critical risk of elimination.

Detailed Experimental Protocol

Objective: Synthesis of 3-fluoro-3-methylcyclobutyl methanol from ethyl 3-oxocyclobutanecarboxylate.

Step 1: Grignard Addition (Formation of Tertiary Alcohol)
  • Reagents: Ethyl 3-oxocyclobutanecarboxylate (1.0 eq), Methylmagnesium bromide (1.1 eq, 3.0 M in ether), Dry THF.

  • Procedure:

    • Cool a solution of ethyl 3-oxocyclobutanecarboxylate in anhydrous THF to -78°C under Argon.

    • Add MeMgBr dropwise over 30 minutes. The low temperature is critical to prevent attack on the ester functionality.

    • Stir at -78°C for 2 hours, then slowly warm to 0°C.

    • Quench with saturated NH₄Cl. Extract with EtOAc.

    • Checkpoint: Product is a mixture of cis/trans alcohols. No separation is needed yet.

Step 2: Deoxyfluorination (The Critical Step)
  • Reagents: DAST (Diethylaminosulfur trifluoride) or XtalFluor-E, DCM (Dichloromethane).

  • Safety Warning: DAST can be explosive upon heating; keep reaction below room temperature if possible.

  • Procedure:

    • Dissolve the tertiary alcohol from Step 1 in anhydrous DCM at -78°C.

    • Add DAST (1.2 eq) dropwise.

    • Crucial Optimization: Stir at -78°C for 1 hour, then allow to warm only to 0°C. Warming to RT significantly increases the elimination side-product (3-methylenecyclobutane).

    • Quench by pouring slowly into saturated NaHCO₃ (gas evolution!).

  • Purification: Flash chromatography is required here to separate the fluorinated product from the elimination olefin.

Step 3: Reduction to Alcohol
  • Reagents: LiAlH₄ (Lithium Aluminum Hydride), THF.

  • Procedure:

    • Suspend LiAlH₄ (1.5 eq) in dry THF at 0°C.

    • Add the fluoro-ester dropwise.

    • Stir at 0°C for 1 hour.

    • Fieser Quench: Add water (x mL), 15% NaOH (x mL), then water (3x mL). Filter the granular precipitate.

    • Concentrate filtrate to yield the crude alcohol.

Stereochemical Resolution & Analysis

The final product will be a mixture of diastereomers (typically 1:1 to 3:1 ratio depending on the Grignard step). Separation is best achieved at the Ester stage (Step 2) or the final Alcohol stage using HPLC.

Isomer Identification Strategy

To assign "cis" vs "trans" (relative to F and CH₂OH):

  • 1D ¹H-NMR: The proton at C1 (methine attached to CH₂OH) will show different splitting patterns.

  • 19F-NMR: This is the cleanest diagnostic tool. The chemical shift of the fluorine differs by ~5-10 ppm between isomers due to the through-space effect of the hydroxymethyl group.

  • NOESY (2D NMR): Look for a cross-peak between the Methyl protons (at C3) and the Methine proton (at C1).

    • Strong NOE: Methyl and Methine are cis (therefore F and CH₂OH are trans).

    • Weak/No NOE: Methyl and Methine are trans (therefore F and CH₂OH are cis).

Physicochemical Profile [1][2][3][4][5][6][7][8][9]
PropertyValue (Approx)Significance
Molecular Weight 118.15 g/mol Fragment-like, high ligand efficiency potential.
ClogP 0.8 – 1.1Ideal lipophilicity for CNS or oral drugs.
TPSA 20.2 ŲHigh permeability.
H-Bond Donors 1Alcohol handle for further derivatization.
pKa (Alcohol) ~15.5Slightly more acidic than non-fluorinated analog due to inductive effect.
References
  • Grygorenko, O. O., et al. (2015). "Fluorinated Cyclobutanes and Their Derivatives in Drug Discovery." Chemical Reviews, 115(19), 10559–10658. Link

  • Mykhailiuk, P. K. (2014). "Synthesis of 3-substituted 3-fluorocyclobutanecarboxylic acids." Journal of Fluorine Chemistry, 167, 198-202. Link

  • Enamine Building Blocks. "Catalog Entry: 3-fluoro-3-methylcyclobutanecarboxylic acid (CAS 1613330-60-1)."[8] Link

  • ChemScene. "Product Data: Trans-3-Fluoro-3-methylcyclobutane-1-carboxylic acid (CAS 1455037-43-0)."[2] Link

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link

Sources

Exploratory

Strategic Fluorination: The Metabolic & Physicochemical Profile of 3-Fluoro-3-methylcyclobutyl Scaffolds

Topic: Metabolic Stability of 3-Fluoro-3-methylcyclobutyl Derivatives Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads Executive Summary In th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Stability of 3-Fluoro-3-methylcyclobutyl Derivatives Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads

Executive Summary

In the optimization of small-molecule therapeutics, the cyclobutane ring has emerged as a critical spacer, offering a rigidified alternative to flexible alkyl chains. However, the unsubstituted cyclobutane ring presents a distinct metabolic liability: the C3 position is a "soft spot" highly susceptible to cytochrome P450 (CYP)-mediated hydroxylation.

While gem-difluorination (3,3-difluorocyclobutyl) is a standard remediation strategy, it often incurs a penalty of increased lipophilicity (


) and reduced solubility. The 3-fluoro-3-methylcyclobutyl  motif represents a nuanced bioisostere. By breaking the symmetry of the gem-difluoro group, this scaffold offers a tunable vector for dipole alignment, improved solubility profiles, and a sophisticated mechanism of metabolic blockade that extends beyond simple steric hindrance.

This guide details the structural rationale, metabolic defense mechanisms, and validation protocols for deploying 3-fluoro-3-methylcyclobutyl derivatives in drug discovery.

Structural Rationale & Physicochemical Properties[1][2][3][4][5][6]

The introduction of a single fluorine atom and a methyl group at the C3 position creates a quaternary center that fundamentally alters the ring's puckering and electronic distribution.

2.1 Conformational Control

Unlike the planar average of unsubstituted cyclobutane, 3-fluoro-3-methyl derivatives adopt a defined puckered conformation to minimize torsional strain and diaxial interactions.

  • Isomerism: The motif exists as cis and trans diastereomers relative to the C1-substituent (e.g., amine or carboxylic acid).

  • Lipophilicity (

    
    ):  Research indicates a divergence in lipophilicity between isomers.[1] The trans-isomer (F and substituent on opposite faces) typically exhibits higher lipophilicity (
    
    
    
    ) compared to the non-fluorinated parent, whereas the cis-isomer often shows marginal change.[2] This allows for precise
    
    
    tuning without changing the core scaffold.
  • Acidity/Basicity Modulation: The strong inductive effect (

    
    ) of the fluorine atom propagates through the ring, typically lowering the 
    
    
    
    of a C1-amine or carboxylic acid by approximately 0.8 log units . This is critical for modulating permeability and reducing lysosomal trapping of basic amines.
2.2 The "Metabolic Shield" Effect

The primary utility of this scaffold is the blockade of oxidative metabolism.

  • Blockade of C3-Hydroxylation: In unsubstituted cyclobutanes, CYP450 enzymes readily abstract a hydrogen atom from C3, leading to the formation of a ketone or alcohol. The 3-fluoro-3-methyl substitution removes the abstractable hydrogens at this position entirely.

  • Deactivation of the Methyl Group: A common failure mode in "methyl blocking" is metabolic switching , where the enzyme simply oxidizes the newly added methyl group to a hydroxymethyl (

    
    ) species. However, the geminal fluorine atom exerts a powerful electron-withdrawing effect on the methyl group. This reduces the electron density of the methyl C-H bonds, significantly raising the activation energy required for the CYP450 oxo-species to abstract a hydrogen (HAT mechanism).
    
Metabolic Stability Mechanisms: A Visual Analysis

The following diagram illustrates the mechanistic divergence between a standard cyclobutyl scaffold and the protected 3-fluoro-3-methyl derivative.

MetabolicPathways cluster_0 Unsubstituted Cyclobutane cluster_1 3-Fluoro-3-methylcyclobutyl Parent Cyclobutyl Derivative Intermediate C3-Radical Intermediate Parent->Intermediate CYP450 (H-Abstraction) Metabolite 3-Oxocyclobutyl (Ketone/Alcohol) Intermediate->Metabolite OH Rebound F_Parent 3-F-3-Me Derivative Switch Metabolic Switching? (Methyl Oxidation) F_Parent->Switch Steric/Electronic Barrier Stable Intact Drug (High Stability) Switch->Stable Deactivation by F (-I Effect)

Caption: Comparative metabolic fate. The fluorine atom electronically deactivates the adjacent methyl group, preventing the metabolic switching often seen with simple methyl substitution.

Comparative Data: Scaffold Performance

The table below summarizes the expected physicochemical and metabolic shifts when transitioning from a parent cyclobutane to fluorinated analogs. Data is synthesized from structure-activity relationship (SAR) trends in recent medicinal chemistry literature.

ParameterCyclobutyl (Parent)3,3-Difluorocyclobutyl3-Fluoro-3-methylcyclobutyl
Metabolic Stability (

)
Low (C3 oxidation)High (Blocked)High (Blocked + Deactivated)
Lipophilicity (

)
Baseline+0.4 to +0.6+0.8 to +1.0 (Trans) / ~0 (Cis)
Solubility ModerateLow (Grease ball effect)Moderate (Dipole-assisted)
H-Bond Donor/Acceptor 0 / 00 / 2 (Weak)0 / 1 (Weak)
Conformation Puckered (Fluxional)Puckered (Rigid)Puckered (Isomer Dependent)
Primary Metabolic Risk C3-Ketone formationNone (inert)Minor Methyl Oxidation (

)
Experimental Protocols

To validate the stability of these derivatives, a standard microsomal stability assay is insufficient without specific modifications to detect defluorination or specific methyl oxidation.

5.1 Protocol: Microsomal Stability with Metabolite ID

Objective: Determine Intrinsic Clearance (


) and identify if metabolic switching to the methyl group occurs.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc.)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    ).
    
  • Test Compound (10 mM DMSO stock).

Workflow:

  • Preparation: Dilute test compound to 1

    
    M in phosphate buffer (100 mM, pH 7.4).
    
  • Incubation:

    • Pre-incubate 30

      
      L of microsomes + 350 
      
      
      
      L buffer + compound at 37°C for 5 min.
    • Initiate reaction with 20

      
      L NADPH regenerating system.
      
    • Control: Run a parallel incubation without NADPH to assess chemical stability.

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min into 150
    
    
    L ice-cold Acetonitrile (containing internal standard).
  • Analysis (LC-MS/MS):

    • Centrifuge samples (4000 rpm, 20 min). Inject supernatant.

    • Crucial Step: Monitor for M+16 (Hydroxylation) and M-20 (Defluorination/HF loss, rare but possible).

    • Note: For 3-fluoro-3-methyl derivatives, specifically look for the retention time shift associated with hydroxylation of the methyl group. The metabolite will be significantly more polar.

5.2 Protocol: Hepatocyte Stability (Low Clearance Validation)

For compounds with high stability where microsomal turnover is negligible (


 loss in 60 min), use cryopreserved hepatocytes.
  • Thawing: Thaw hepatocytes in varying species (Human, Rat, Dog) using High Viability Medium.

  • Incubation: Incubate 1

    
    M compound with 
    
    
    
    cells/mL in 96-well plates.
  • Timepoints: Extend sampling to 0, 60, 120, and 240 minutes.

  • Calculation: Calculate

    
     using the substrate depletion rate constant (
    
    
    
    ).
    
    
Workflow Visualization

ExperimentalWorkflow cluster_assay In Vitro Stability Assay Start Compound Synthesis (Cis/Trans Separation) Incubation Incubation (HLM + NADPH, 37°C) Start->Incubation Quench Quench & Centrifuge (ACN precipitation) Incubation->Quench t=0,15,30,60 min Analysis LC-MS/MS Analysis (Q-TOF / Triple Quad) Quench->Analysis Decision Metabolite ID Check Analysis->Decision Outcome1 Parent Depletion > 20% (M+16 Detected) Decision->Outcome1 Methyl Oxidation Outcome2 Stable (<10% loss) No Methyl Oxidation Decision->Outcome2 Ideal Profile

Caption: Step-by-step workflow for validating metabolic stability and identifying potential soft spots.

References
  • Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. Source:European Journal of Organic Chemistry. URL:[Link]

  • 3-Fluoroalkyl Cyclobutane-Derived Building Blocks for Medicinal Chemistry. Source:Journal of Organic Chemistry / ResearchGate. URL:[Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications. Source:Journal of Medicinal Chemistry (PMC). URL:[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules. Source:ChemRxiv.[3] URL:[Link][4]

  • Bioisosteric Replacements in Drug Design. Source:Chemspace Technical Blog. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of (3-Fluoro-3-methylcyclobutyl)methanol: An Application Note and Protocol for Researchers

This document provides a comprehensive guide for the synthesis of (3-Fluoro-3-methylcyclobutyl)methanol, a valuable building block for drug discovery and development. The unique structural and physicochemical properties...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of (3-Fluoro-3-methylcyclobutyl)methanol, a valuable building block for drug discovery and development. The unique structural and physicochemical properties imparted by the fluorinated cyclobutane motif make it a desirable component in the design of novel therapeutics.[1][2] This guide details a robust and logical multi-step synthesis, starting from a commercially available precursor. We will delve into the rationale behind the chosen synthetic strategy, provide detailed step-by-step protocols, and discuss the critical parameters for success.

Introduction

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity.[3] The cyclobutane scaffold, a four-membered carbocycle, offers a rigid and three-dimensional framework that can provide distinct advantages in drug design by locking in specific conformations.[1][4] The combination of these two features in molecules like (3-Fluoro-3-methylcyclobutyl)methanol presents a powerful tool for medicinal chemists to explore novel chemical space. This application note outlines a reliable synthetic route to this important building block, designed for reproducibility in a standard laboratory setting.

Synthetic Strategy

The chosen synthetic pathway for (3-Fluoro-3-methylcyclobutyl)methanol is a three-step sequence commencing with a commercially available starting material, 3-oxocyclobutanecarboxylic acid. The strategy is as follows:

  • Esterification of 3-oxocyclobutanecarboxylic acid to protect the carboxylic acid and improve solubility.

  • Grignard reaction with methylmagnesium bromide to introduce the methyl group and form the tertiary alcohol.

  • Reduction of the ester to the primary alcohol.

  • Deoxyfluorination of the tertiary alcohol using diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom.

This route was selected for its reliance on well-established and high-yielding reactions, as well as the commercial availability of the starting material.

Visualized Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Reduction cluster_3 Step 4: Fluorination 3-oxocyclobutanecarboxylic_acid 3-oxocyclobutanecarboxylic acid Methyl_3-oxocyclobutanecarboxylate Methyl 3-oxocyclobutanecarboxylate 3-oxocyclobutanecarboxylic_acid->Methyl_3-oxocyclobutanecarboxylate MeOH, H₂SO₄ (cat.) Methyl_3-hydroxy-3-methylcyclobutanecarboxylate Methyl 3-hydroxy-3-methylcyclobutanecarboxylate Methyl_3-oxocyclobutanecarboxylate->Methyl_3-hydroxy-3-methylcyclobutanecarboxylate MeMgBr, THF (3-hydroxy-3-methylcyclobutyl)methanol (3-hydroxy-3-methylcyclobutyl)methanol Methyl_3-hydroxy-3-methylcyclobutanecarboxylate->(3-hydroxy-3-methylcyclobutyl)methanol LiAlH₄, THF (3-Fluoro-3-methylcyclobutyl)methanol (3-Fluoro-3-methylcyclobutyl)methanol (3-hydroxy-3-methylcyclobutyl)methanol->(3-Fluoro-3-methylcyclobutyl)methanol DAST, DCM

Figure 1. Overall synthetic scheme for (3-Fluoro-3-methylcyclobutyl)methanol.

Detailed Experimental Protocols

Part 1: Synthesis of Methyl 3-oxocyclobutanecarboxylate

Rationale: The esterification of the carboxylic acid prevents it from reacting with the Grignard reagent in the subsequent step and improves the solubility of the starting material in organic solvents.

Reagent/SolventMolecular Weight ( g/mol )Amount ( g/mol )Equivalents
3-oxocyclobutanecarboxylic acid114.1010.0 g / 0.0876 mol1.0
Methanol (MeOH)32.04200 mL-
Sulfuric Acid (H₂SO₄), concentrated98.081 mLcatalytic

Protocol:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-oxocyclobutanecarboxylic acid (10.0 g, 0.0876 mol) and methanol (200 mL).

  • Stir the mixture to dissolve the solid.

  • Carefully add concentrated sulfuric acid (1 mL) dropwise to the solution.

  • Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford methyl 3-oxocyclobutanecarboxylate as a colorless oil. The product is typically used in the next step without further purification.

Part 2: Synthesis of Methyl 3-hydroxy-3-methylcyclobutanecarboxylate

Rationale: The Grignard reaction is a classic and efficient method for the formation of carbon-carbon bonds.[5][6][7] In this step, a methyl group is added to the ketone functionality to create the desired tertiary alcohol.

Reagent/SolventMolecular Weight ( g/mol )Amount ( g/mol )Equivalents
Methyl 3-oxocyclobutanecarboxylate128.1311.2 g / 0.0874 mol1.0
Methylmagnesium bromide (3.0 M in ether)-32.0 mL / 0.096 mol1.1
Tetrahydrofuran (THF), anhydrous72.11200 mL-

Protocol:

  • To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of methyl 3-oxocyclobutanecarboxylate (11.2 g, 0.0874 mol) in anhydrous THF (100 mL).

  • Cool the flask to 0 °C in an ice bath.

  • Add methylmagnesium bromide (3.0 M solution in diethyl ether, 32.0 mL, 0.096 mol) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture back to 0 °C.

  • Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield methyl 3-hydroxy-3-methylcyclobutanecarboxylate.

Part 3: Synthesis of (3-hydroxy-3-methylcyclobutyl)methanol

Rationale: Lithium aluminum hydride is a powerful reducing agent capable of reducing esters to primary alcohols. This step converts the methyl ester to the desired hydroxymethyl group.

Reagent/SolventMolecular Weight ( g/mol )Amount ( g/mol )Equivalents
Methyl 3-hydroxy-3-methylcyclobutanecarboxylate144.1710.0 g / 0.0694 mol1.0
Lithium aluminum hydride (LiAlH₄)37.953.16 g / 0.0833 mol1.2
Tetrahydrofuran (THF), anhydrous72.11200 mL-

Protocol:

  • To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add lithium aluminum hydride (3.16 g, 0.0833 mol) and anhydrous THF (100 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve methyl 3-hydroxy-3-methylcyclobutanecarboxylate (10.0 g, 0.0694 mol) in anhydrous THF (100 mL) and add it dropwise to the LiAlH₄ suspension over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to 0 °C.

  • Carefully quench the reaction by the sequential dropwise addition of water (3.2 mL), 15% aqueous sodium hydroxide solution (3.2 mL), and water (9.6 mL) (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes at room temperature.

  • Filter the precipitate through a pad of Celite and wash the filter cake with THF (3 x 50 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield (3-hydroxy-3-methylcyclobutyl)methanol as a viscous oil, which can be used in the next step without further purification if deemed sufficiently pure by NMR analysis.

Part 4: Synthesis of (3-Fluoro-3-methylcyclobutyl)methanol

Rationale: Diethylaminosulfur trifluoride (DAST) is a widely used reagent for the deoxofluorination of alcohols.[1][8] It is particularly effective for the fluorination of tertiary alcohols, proceeding with inversion of configuration.

Reagent/SolventMolecular Weight ( g/mol )Amount ( g/mol )Equivalents
(3-hydroxy-3-methylcyclobutyl)methanol116.167.0 g / 0.0603 mol1.0
Diethylaminosulfur trifluoride (DAST)161.1910.7 g / 0.0663 mol1.1
Dichloromethane (DCM), anhydrous84.93150 mL-

Protocol:

  • Caution: DAST is toxic and reacts violently with water. This reaction must be performed in a well-ventilated fume hood under anhydrous conditions.

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of (3-hydroxy-3-methylcyclobutyl)methanol (7.0 g, 0.0603 mol) in anhydrous DCM (100 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add DAST (10.7 g, 0.0663 mol) dissolved in anhydrous DCM (50 mL) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC and ¹⁹F NMR of an aliquot.

  • Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of sodium bicarbonate (50 mL).

  • Separate the layers and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford (3-Fluoro-3-methylcyclobutyl)methanol.

Characterization

The final product and all intermediates should be characterized by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation and purity assessment. The ¹⁹F NMR spectrum of the final product is expected to show a characteristic signal for the fluorine atom on the cyclobutane ring.[9][10]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

CompoundExpected ¹H NMR signals (indicative)Expected ¹⁹F NMR (ppm, relative to CFCl₃)
Methyl 3-oxocyclobutanecarboxylate3.7 (s, 3H, OCH₃), 3.0-3.4 (m, 5H, cyclobutane-H)N/A
Methyl 3-hydroxy-3-methylcyclobutanecarboxylate3.7 (s, 3H, OCH₃), 2.0-2.8 (m, 5H, cyclobutane-H), 1.4 (s, 3H, CH₃)N/A
(3-hydroxy-3-methylcyclobutyl)methanol3.6 (d, 2H, CH₂OH), 1.8-2.6 (m, 5H, cyclobutane-H), 1.3 (s, 3H, CH₃)N/A
(3-Fluoro-3-methylcyclobutyl)methanol3.7 (d, 2H, CH₂OH), 2.0-2.8 (m, 5H, cyclobutane-H), 1.5 (d, J~20 Hz, 3H, CH₃)-140 to -160

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of (3-Fluoro-3-methylcyclobutyl)methanol. The described four-step sequence is based on well-understood chemical transformations and utilizes readily available starting materials. By following this guide, researchers in the fields of medicinal chemistry and drug development can efficiently produce this valuable fluorinated building block for the synthesis of novel and potentially therapeutic compounds.

References

  • Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G. PMC.
  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. NTU > IRep. (2021-11-08).
  • Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes.
  • Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Royal Society of Chemistry.
  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines.
  • Novel Fluorination of Small-ring Tertiary Cycloalkanols: Reaction of Diethylaminosulfur Trifluoride with Tertiary Cyclobutanols$. RSC Publishing. (1998-01-01).
  • A Comparative Guide to the ¹⁹F NMR Spectroscopy of 3-Fluorocyclobutane-1-carbaldehyde. Benchchem.
  • Novel Fluorination of Small-ring Tertiary Cycloalkanols: Reaction of Diethylaminosulfur Trifluoride with Tertiary Cyclobutanols. Journal of Chemical Research, Synopses (RSC Publishing).
  • STRAIN-ENABLED PHOSPHINATION AND FLUORINATION REACTIONS by John A. Milligan BS, Allegheny College. D-Scholarship@Pitt. (2018-03-08).
  • Chemistry of methylenecyclobutane.
  • Regioselective Fluorohydrin Synthesis from Allylsilanes and Evidence for a Silicon–Fluorine Gauche Effect.
  • Synthesis of 3-hydroxy-3-methylcyclobutanecarbonitrile: Applic
  • Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-C
  • Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their deriv
  • Chemoenzymatic synthesis of (1R,3R)-3-hydroxycyclopentanemethanol: An intermediate of carbocyclic-ddA. PubMed. (2024-05-31).
  • Spectroscopic Characterization of 3-(2-Fluorophenyl)cyclobutan-1-ol: A Technical Guide. Benchchem.
  • Cyclobutanone synthesis. Organic Chemistry Portal.
  • What product is formed when 3-methyl-2-cyclohexenone reacts with each of the following reagents? a.CH 3 MGBrfollowed by H 3 O + b. (CH 3 CH 2 ) 2 followed by H 3 0 + c. HBr d. CH 3 CH 2 SH. Vaia.
  • TCI Practical Example: Fluorination of an Alcohol Using DAST. Tokyo Chemical Industry.
  • 3-Methylcyclobutanone | CAS#:1192-08-1. Chemsrc.
  • Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv.
  • Regioselective Fluorohydrin Synthesis from Allylsilanes and Evidence for a Silicon–Fluorine Gauche Effect. PMC.
  • Photoredox-Enabled Radical Ring-Opening Fluorosulfonamidation/Fluorosulfonylmethylation of Methylenecyclobutanols.
  • Enantioselective organocatalytic epoxidation using hypervalent iodine reagents. Macmillan Group.
  • Fluorohydrin synthesis by fluorination or substitution. Organic Chemistry Portal.
  • Synthesis of 3-Methylenecyclopentene from 1-methylCyclobutene [closed]. Chemistry Stack Exchange. (2016-03-21).
  • 12.4 Grignard Reagents | Organic Chemistry. YouTube. (2021-01-21).
  • nuclear magnetic resonance studies - 1, 1-difluoro-3-phenylcyclobutane deriv
  • Highly Enantioselective Epoxidation of α,β-Unsaturated Ketones Catalyzed by Rare-Earth Amides [(Me3Si)2N]3RE(μ-Cl)Li(THF)3 with Phenoxy-Functionalized Chiral Prolinols. Organic Chemistry Portal.
  • Organic Syntheses Procedure.
  • CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid.
  • 3-Methylcyclobutan-1-one | C5H8O | CID 12599352. PubChem.
  • Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines.
  • 1192-08-1|3-Methylcyclobutanone|BLD Pharm.
  • Purification of Fluorine by Distillation. UNT Digital Library. (2025-12-22).
  • How can this reaction happen? I thought Grignard Reagent attacks ketone first?. Reddit. (2024-01-14).
  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. (2011-10-14).
  • CN108129288B - Synthesis method of trans-3-hydroxycyclobutylformic acid.
  • Epoxidation of Alkenes - DMDO, mCPBA, & NaOCl (IOC 26). YouTube. (2022-04-11).
  • The thermal ring opening of 3,3-disubstituted cyclobutenes. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. MDPI. (2016-07-29).
  • Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System. The Doyle Group. (2010-02-17).
  • Ring-opening fluorination of bicyclic azaarenes. Semantic Scholar. (2021-12-21).
  • Fluorinative ring-opening of cyclopropanes by hypervalent iodine reagents. An efficient method for 1,3-oxyfluorination and 1,3-difluorination. Chemical Science (RSC Publishing).
  • CN107805205B - Preparation method of (R) -3-aminobutanol.
  • CN102206142A - Method for preparing 3-methoxyl-3-methyl-1-butanol.
  • CN110683960A - Synthesis method of (R) -3-aminobutanol.
  • 3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as...

Sources

Application

Application Note: Strategic Halogenation of (3-Fluoro-3-methylcyclobutyl)methanol

Executive Summary (3-Fluoro-3-methylcyclobutyl)methanol is a critical building block in modern drug discovery. The 3-fluoro-3-methylcyclobutyl moiety serves as a bioisostere for cyclohexyl or isopropyl groups, offering r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3-Fluoro-3-methylcyclobutyl)methanol is a critical building block in modern drug discovery. The 3-fluoro-3-methylcyclobutyl moiety serves as a bioisostere for cyclohexyl or isopropyl groups, offering reduced lipophilicity (


) and improved metabolic stability due to the "blocked" tertiary position.

Converting the hydroxymethyl group to an alkyl halide (chloride, bromide, or iodide) is a pivotal activation step for subsequent coupling (e.g., alkylation of amines or phenols). However, this transformation presents specific challenges:

  • Ring Strain: The cyclobutane ring (~26 kcal/mol strain energy) is susceptible to ring-opening or contraction under harsh acidic conditions [1].

  • Fluorine Lability: While the C-F bond is generally stable, the tertiary position at C3 can undergo HF elimination (E1/E2 pathways) or solvolysis if carbocation intermediates are generated at C1 that communicate through the ring [2].

This guide outlines two validated protocols designed to maximize yield while preserving the integrity of the fluorinated ring system.

Strategic Analysis & Method Selection

The choice of halogenation method dictates the impurity profile.[1] For this specific substrate, neutral conditions are preferred to prevent acid-catalyzed ring opening or base-catalyzed HF elimination.

Table 1: Method Comparison for (3-Fluoro-3-methylcyclobutyl)methanol
MethodReagentsConditionsSuitabilityKey Risk
Appel Reaction

,

(X=Br, Cl)
Neutral, 0°C to RTHigh (R&D) Removal of

byproduct.
Sulfonate/Finkelstein 1.

2.

or

Basic then NeutralHigh (Process) Two-step process; requires isolation.
Thionyl Chloride

, Pyridine
Acidic (buffered)Medium

generation can degrade the ring/fluoride.
Hydrohalic Acid Conc.

or

Strongly AcidicLow High risk of ring opening and HF elimination.
Decision Logic Workflow

G Start Substrate: (3-Fluoro-3-methylcyclobutyl)methanol Scale Select Scale Start->Scale Small Research Scale (< 10g) Scale->Small High Purity Needed Large Process Scale (> 100g) Scale->Large Avoid Phosphorus Waste Appel Method A: Appel Reaction (Neutral, One-pot) Small->Appel Sulfonate Method B: Sulfonate Activation (Two-step, Clean Purification) Large->Sulfonate TargetCl Target: Chloride Appel->TargetCl Use CCl4 or C2Cl6 TargetBr Target: Bromide Appel->TargetBr Use CBr4 TargetI Target: Iodide Appel->TargetI Use I2 Sulfonate->TargetCl LiCl / DMF Finkelstein Step 2: Finkelstein (NaI/Acetone) Sulfonate->Finkelstein Finkelstein->TargetBr Finkelstein->TargetI

Figure 1: Decision tree for selecting the optimal halogenation pathway based on scale and target halide.

Detailed Experimental Protocols

Protocol A: The Appel Reaction (Bromination/Chlorination)

Best for: Research scale (mg to grams), high stereochemical fidelity, neutral pH.

Mechanism: The reaction proceeds via an oxyphosphonium intermediate.[2][3][4] The driving force is the formation of the strong P=O bond (triphenylphosphine oxide). This method avoids the generation of strong acids [3].[3]

Materials:

  • Substrate: (3-Fluoro-3-methylcyclobutyl)methanol (1.0 equiv)

  • Triphenylphosphine (

    
    ): 1.2 equiv
    
  • Carbon Tetrabromide (

    
    ) [for Bromide]: 1.2 equiv
    
  • Alternative for Chloride: Hexachloroacetone or

    
     (if permitted) or N-chlorosuccinimide (NCS).
    
  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve (3-Fluoro-3-methylcyclobutyl)methanol (1.0 equiv) and

    
     (1.2 equiv) in anhydrous DCM (0.1 M concentration relative to alcohol).
    
  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add

    
     (1.2 equiv) portion-wise over 15 minutes. Note: The reaction is exothermic. Maintain temperature < 5°C to prevent side reactions.
    
  • Reaction: Allow the mixture to warm to room temperature (23°C) and stir for 2–4 hours. Monitor by TLC (stain with

    
     or Phosphomolybdic Acid) or LC-MS.
    
  • Workup:

    • Concentrate the reaction mixture under reduced pressure to ~20% of the original volume.

    • Add cold diethyl ether or pentane to precipitate the bulk of the Triphenylphosphine oxide (

      
      ).
      
    • Filter the suspension through a pad of Celite/Silica.

  • Purification: Purify the filtrate via flash column chromatography (Silica gel; Hexanes/Ethyl Acetate gradient). The product is typically a volatile oil; avoid prolonged high-vacuum exposure.

Yield Expectation: 85–95%

Protocol B: Sulfonate Displacement (Iodination/Bromination)

Best for: Process scale, avoiding phosphorus byproducts, synthesis of Iodides.

Mechanism: Step 1 activates the alcohol as a Mesylate (OMs) or Tosylate (OTs). Step 2 utilizes the Finkelstein reaction (SN2) to displace the sulfonate with a halide [4].

Step 1: Mesylation

  • Dissolve substrate (1.0 equiv) in anhydrous DCM (0.2 M).

  • Add Triethylamine (

    
    , 1.5 equiv) and cool to 0°C.
    
  • Dropwise add Methanesulfonyl chloride (

    
    , 1.2 equiv).
    
  • Stir at 0°C for 1 hour. Quench with saturated

    
    .
    
  • Extract with DCM, dry over

    
    , and concentrate. The crude mesylate is usually stable enough for the next step.
    

Step 2: Halogen Displacement (Finkelstein)

  • Dissolve the crude mesylate in Acetone (for NaI) or 2-Butanone (MEK, for LiBr).

  • Add Sodium Iodide (NaI, 2.0 equiv) or Lithium Bromide (LiBr, 2.0 equiv).

  • Reflux the mixture (56°C for Acetone; 80°C for MEK) for 4–12 hours.

    • Visual Cue: For iodination, NaCl/NaOMs precipitates out as a white solid.

  • Workup: Cool to RT. Filter off solids. Concentrate the solvent.

  • Redissolve residue in Ether/EtOAc, wash with 10%

    
     (to remove iodine color) and water.
    
  • Dry and concentrate.

Yield Expectation: 80–90% (over 2 steps).

Mechanistic Pathway & Safety

Understanding the mechanism is crucial for troubleshooting. The primary risk in this synthesis is the "homo-allylic" style participation of the cyclobutane ring or elimination of the tertiary fluoride.

Mechanism Alcohol Alcohol (Substrate) Intermed Activated Species (O-PPh3+ or O-Ms) Alcohol->Intermed Activation Activator Activator (PPh3/CBr4 or MsCl) Activator->Intermed PathA SN2 Attack (Halide X-) Intermed->PathA Preferred PathB Side Reaction: Elimination (-HF) Intermed->PathB High Temp / Strong Base Product Product Alkyl Halide PathA->Product Byprod Byproduct Cyclobutene PathB->Byprod

Figure 2: Mechanistic pathway showing the competition between the desired SN2 substitution and the elimination side reaction.

Safety Warnings
  • HF Generation: Although rare under neutral conditions, thermal decomposition of the product can release Hydrogen Fluoride (HF). Do not distill the final product at atmospheric pressure; use high vacuum and low heat (< 60°C).

  • Alkylating Potential: The product is a primary alkyl halide and a potent alkylating agent. Handle with gloves and in a fume hood.

Quality Control (QC) & Validation

To validate the synthesis, use NMR spectroscopy. The fluorine atom provides a distinct handle.

TechniqueObservationInterpretation
1H NMR Shift of -CH2- from ~3.6 ppm (Alcohol) to ~3.4 ppm (Br) or ~3.2 ppm (I).Confirm substitution of OH.
19F NMR Singlet/Multiplet at ~ -130 to -140 ppm (varies by solvent).Confirm integrity of C-F bond. Loss of signal indicates elimination.
GC-MS Molecular ion peak (M+) or (M-F)+.Purity check. Watch for elimination peak (M-HF).

References

  • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25(4), 312–322. Link

  • Haufe, G. (2015).[5] Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry, 2015(16), 3463–3474. Link

  • Appel, R. (1975).[6] Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage. Angewandte Chemie International Edition, 14(12), 801–811. Link

  • Patent WO2015101452A1. (2015). Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.[1] WIPO. Link

Sources

Method

Application Notes and Protocols for Nucleophilic Substitution Reactions Involving Fluorinated Cyclobutanes

Introduction: The Rising Prominence of Fluorinated Cyclobutanes in Medicinal Chemistry The cyclobutane motif, once considered a mere curiosity of strained-ring chemistry, has emerged as a valuable scaffold in modern drug...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Fluorinated Cyclobutanes in Medicinal Chemistry

The cyclobutane motif, once considered a mere curiosity of strained-ring chemistry, has emerged as a valuable scaffold in modern drug discovery.[1] Its rigid, three-dimensional structure offers a unique conformational constraint that can enhance binding affinity, improve metabolic stability, and serve as a bioisosteric replacement for larger or more flexible groups.[1] The strategic introduction of fluorine atoms into this framework further amplifies its utility. Fluorine's unique stereoelectronic properties can profoundly influence a molecule's lipophilicity, pKa, and metabolic profile, making fluorinated cyclobutanes highly sought-after building blocks for novel therapeutics.[2][3] This guide provides an in-depth exploration of nucleophilic substitution reactions on fluorinated cyclobutane scaffolds, offering both mechanistic insights and practical protocols for researchers in drug development and organic synthesis.

Mechanistic Considerations: Navigating Reactivity in a Strained System

Nucleophilic substitution at a saturated carbon center is a cornerstone of organic synthesis, primarily proceeding through S({N})1 and S({N})2 pathways. In the context of fluorinated cyclobutanes, the S(_{N})2 mechanism is of particular importance for stereocontrolled functionalization.

The S(_{N})2 Pathway on a Cyclobutane Ring

The S(_{N})2 reaction is a concerted process where a nucleophile attacks the electrophilic carbon from the backside of the leaving group, leading to an inversion of stereochemistry—a phenomenon known as Walden inversion.[4][5] This is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile, which is the antibonding orbital (σ*) of the carbon-leaving group bond.[6]

The transition state of an S(_{N})2 reaction involves a pentacoordinate carbon with a trigonal bipyramidal geometry.[7] The inherent ring strain of the cyclobutane ring can influence the energy of this transition state.

The Influence of Fluorine Substitution

The presence of highly electronegative fluorine atoms on the cyclobutane ring introduces significant electronic effects that modulate the reactivity of the electrophilic carbon center.

  • Inductive Effect: Fluorine atoms exert a strong electron-withdrawing inductive effect (-I), which can polarize the C-F bond and adjacent C-C bonds. This can influence the acidity of nearby protons and the electrophilicity of carbon centers.

  • Steric Effects: The steric profile of fluorine is relatively small, but multiple fluorine substitutions, such as a gem-difluoro or trifluoromethyl group, can present steric hindrance to an incoming nucleophile.[8]

  • Fluorine as a Leaving Group: While fluoride is generally considered a poor leaving group in S(_{N})2 reactions due to the strength of the C-F bond and the high basicity of the fluoride anion, its departure can be facilitated in certain contexts, such as in activated systems or under harsh conditions.[9] More commonly, other leaving groups like tosylates, mesylates, or halides are employed.

The interplay of these factors determines the feasibility and outcome of nucleophilic substitution reactions on fluorinated cyclobutanes.

Synthesis of Key Starting Materials: Activated Fluorinated Cyclobutanols

A common strategy for introducing diverse functionality into a fluorinated cyclobutane scaffold is to start with a corresponding alcohol, which can be "activated" by converting the hydroxyl group into a better leaving group. A particularly useful precursor is 3,3-difluorocyclobutanol, which can be synthesized from commercially available 3,3-difluorocyclobutanone.

Protocol 1: Synthesis of 3,3-Difluorocyclobutanol

This protocol describes the reduction of 3,3-difluorocyclobutanone to the corresponding alcohol.

Reaction Scheme: A general scheme for the reduction of 3,3-difluorocyclobutanone to 3,3-difluorocyclobutanol.

G start 3,3-Difluorocyclobutanone product 3,3-Difluorocyclobutanol start->product Reduction reagents NaBH4, MeOH, 0 °C to rt Reduction Reduction reagents->Reduction

Caption: Reduction of 3,3-difluorocyclobutanone.

Materials:

  • 3,3-Difluorocyclobutanone

  • Sodium borohydride (NaBH(_{4}))

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH(_{4})Cl) solution

  • Anhydrous magnesium sulfate (MgSO(_{4}))

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve 3,3-difluorocyclobutanone (1.0 eq.) in anhydrous methanol (0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq.) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH(_{4})Cl solution.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO(_{4}), filter, and concentrate under reduced pressure to yield the crude 3,3-difluorocyclobutanol.

  • Purify the product by silica gel column chromatography if necessary.

Protocol 2: Tosylation of 3,3-Difluorocyclobutanol

This protocol details the conversion of the hydroxyl group into a tosylate, an excellent leaving group for subsequent S(_{N})2 reactions.[10]

Reaction Scheme: A general scheme for the tosylation of 3,3-difluorocyclobutanol.

G start 3,3-Difluorocyclobutanol product 3,3-Difluorocyclobutyl Tosylate start->product Tosyl Protection reagents TsCl, Pyridine, DCM, 0 °C Tosyl\nProtection Tosyl Protection reagents->Tosyl\nProtection

Caption: Tosylation of 3,3-difluorocyclobutanol.

Materials:

  • 3,3-Difluorocyclobutanol (1.0 eq.)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)

  • Pyridine (1.5 eq.)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO(_{3})) solution

  • Brine

  • Anhydrous sodium sulfate (Na({2})SO({4}))

Procedure:

  • Dissolve 3,3-difluorocyclobutanol (1.0 eq.) in anhydrous dichloromethane (0.2 M) in a round-bottom flask.

  • Cool the solution to 0 °C.

  • Slowly add pyridine (1.5 eq.), followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq.).

  • Stir the reaction at 0 °C for 4-6 hours, monitoring by TLC.[10]

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO(_{3}), and brine.

  • Dry the organic layer over anhydrous Na({2})SO({4}), filter, and concentrate under reduced pressure.

  • Purify the resulting 3,3-difluorocyclobutyl tosylate by recrystallization or silica gel column chromatography.

Application Protocols: Nucleophilic Displacement Reactions

With the activated 3,3-difluorocyclobutyl tosylate in hand, a variety of nucleophiles can be introduced to generate a diverse library of functionalized fluorinated cyclobutanes. The following protocols provide representative examples for different classes of nucleophiles.

Protocol 3: Azide Introduction via S(_{N})2 Displacement

This protocol describes the synthesis of 3-azido-1,1-difluorocyclobutane, a versatile intermediate for the synthesis of amines and triazoles.

Reaction Scheme: A general scheme for the azidation of 3,3-difluorocyclobutyl tosylate.

G start 3,3-Difluorocyclobutyl Tosylate product 3-Azido-1,1-difluorocyclobutane start->product SN2 Reaction reagents NaN3, DMF, 60-80 °C SN2 Reaction SN2 Reaction reagents->SN2 Reaction

Caption: Azidation of 3,3-difluorocyclobutyl tosylate.

Materials:

  • 3,3-Difluorocyclobutyl tosylate (1.0 eq.)

  • Sodium azide (NaN(_{3})) (1.5 eq.)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Deionized water

  • Brine

Procedure:

  • Dissolve 3,3-difluorocyclobutyl tosylate (1.0 eq.) in anhydrous DMF (0.3 M).

  • Add sodium azide (1.5 eq.) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 3-6 hours, monitoring by TLC.[10]

  • After completion, cool the mixture to room temperature and pour it into deionized water.

  • Extract the aqueous mixture with diethyl ether (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na({2})SO({4}), filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography. Caution: Organic azides can be explosive; handle with care.

Protocol 4: Thiolate Displacement for Sulfur-Containing Cyclobutanes

This protocol outlines the synthesis of a thioether-functionalized fluorinated cyclobutane.

Reaction Scheme: A general scheme for the reaction of 3,3-difluorocyclobutyl tosylate with a thiol.

G start 3,3-Difluorocyclobutyl Tosylate product 3-(Alkylthio)-1,1- difluorocyclobutane start->product SN2 Reaction reagents R-SH, K2CO3, DMF SN2 Reaction SN2 Reaction reagents->SN2 Reaction

Sources

Application

Using (3-Fluoro-3-methylcyclobutyl)methanol in fragment-based drug design

Application Note: Strategic Integration of (3-Fluoro-3-methylcyclobutyl)methanol in Fragment-Based Drug Design (FBDD) Abstract This guide details the utility, chemical integration, and screening protocols for (3-Fluoro-3...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Integration of (3-Fluoro-3-methylcyclobutyl)methanol in Fragment-Based Drug Design (FBDD)

Abstract

This guide details the utility, chemical integration, and screening protocols for (3-Fluoro-3-methylcyclobutyl)methanol (CAS: 1408076-35-6) in modern Fragment-Based Drug Design (FBDD).[1] As drug discovery moves away from flat, aromatic-heavy libraries, this scaffold offers a critical high-


 building block.[1] It provides a defined exit vector, modulates lipophilicity (LogP), and introduces a sensitive 

NMR handle for ligand-observed screening.[1]

Introduction: The "Escape from Flatland"

The historical reliance on


-rich aromatic fragments has contributed to poor solubility and "flat" pharmacophores that struggle to traverse complex 3D protein binding pockets. (3-Fluoro-3-methylcyclobutyl)methanol addresses these deficits through three mechanistic pillars:
  • Defined Vector Geometry: Unlike the planar benzene ring, the cyclobutane ring exists in a puckered conformation (butterfly shape). The 1,3-substitution pattern creates a distinct exit vector for the hydroxyl "warhead" relative to the fluorinated tail, allowing access to sub-pockets defined by non-planar topology.

  • Metabolic Blocking: The C3 position of cyclobutane is a metabolic "soft spot" prone to oxidative metabolism (P450-mediated hydroxylation).[1] Substitution with a fluorine atom and a methyl group blocks this site.[1] The fluorine atom also lowers the pKa of the ring protons, reducing the likelihood of radical abstraction.

  • The

    
     Sensor:  The fluorine atom serves as a built-in spy reporter for NMR screening, exhibiting high sensitivity to changes in the local chemical environment upon protein binding.[2]
    
Physicochemical Profile

Table 1: Estimated properties compared to non-fluorinated analogs.

Property(3-Fluoro-3-methylcyclobutyl)methanolCyclobutylmethanolBenzyl AlcoholImpact
MW ~118.15 Da86.13 Da108.14 DaLow MW ideal for FBDD (Rule of 3).[1]
cLogP ~0.8 - 1.10.451.10Fluorine modulates lipophilicity without the bulk of a t-butyl group.[1]
H-Bond Donors 111Primary alcohol for linking.[1]
Topology 3D (Puckered)3D (Puckered)PlanarAccess to novel chemical space.[1]

NMR
Singlet (approx -130 to -150 ppm)N/AN/AEnables cocktail screening.[1]

Structural Logic & Stereochemistry

A critical "Expertise" note often overlooked is stereochemistry.[1] The 1,3-disubstitution of the cyclobutane ring creates cis and trans isomers based on the relationship between the hydroxymethyl group and the fluoro/methyl group.

  • Cis-isomer: The

    
     and the 
    
    
    
    (or
    
    
    ) are on the same face.[1]
  • Trans-isomer: They are on opposite faces.[1][3]

Guidance: Commercial building blocks are often supplied as mixtures.[1] For precise SAR (Structure-Activity Relationship), it is recommended to separate these isomers (typically via preparative chiral SFC) after coupling to the core scaffold, or to source stereochemically pure starting materials if available.[1] The puckering angle (


) dictates that the cis and trans isomers present the fluorine vector at significantly different angles relative to the linker.

G cluster_0 Structural Advantages cluster_1 FBDD Utility F_Atom Fluorine Atom (Metabolic Block + NMR Tag) Screen 19F NMR Screening (No Protein Background) F_Atom->Screen High Sensitivity Me_Group Methyl Group (Lipophilicity Modulation) Bioiso Bioisostere (vs. Carbonyl/t-Butyl) Me_Group->Bioiso Cyclobutane Cyclobutane Core (Rigid 3D Scaffold) Shape Escape Flatland (High Fsp3) Cyclobutane->Shape Puckered Ring Linker Hydroxymethyl (Functional Handle) Linker->Shape Defined Vector

Figure 1: Structural logic of the (3-Fluoro-3-methylcyclobutyl)methanol scaffold in drug design.

Protocol A: Chemical Integration (Library Synthesis)

The primary alcohol functionality allows this fragment to be coupled to aromatic cores (phenols, heterocycles) via the Mitsunobu Reaction .[4] This is preferred over alkylation with alkyl halides due to the milder conditions and stereochemical control (inversion at the reacting carbon, though here the reaction is on the exocyclic methylene, preserving ring stereochemistry).

Objective: Attach fragment to a phenolic core (Fragment Elaboration).

Reagents:

  • Fragment: (3-Fluoro-3-methylcyclobutyl)methanol (1.0 equiv)[1]

  • Core: Phenolic scaffold (e.g., 4-hydroxy-indole) (1.0 equiv)[1]

  • Phosphine:

    
     or Polymer-supported 
    
    
    
    (1.5 equiv)[1]
  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) or DTAD (1.5 equiv)[1][5]

  • Solvent: Anhydrous THF or Toluene.[1]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve the Phenolic Core (1.0 mmol) and (3-Fluoro-3-methylcyclobutyl)methanol (1.0 mmol) in anhydrous THF (10 mL).

  • Phosphine Addition: Add Triphenylphosphine (

    
    , 1.5 mmol). Stir until fully dissolved.
    
  • Activation (Critical Step): Cool the reaction mixture to

    
     in an ice bath.
    
  • Dropwise Addition: Add DIAD (1.5 mmol) dropwise over 15 minutes. Rationale: Exothermic reaction; controlling temperature prevents side reactions and decomposition of the betaine intermediate.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by LC-MS (Look for mass shift +118 minus water).[1]

  • Workup: Quench with water (

    
    ). Concentrate in vacuo.[1]
    
  • Purification: The gem-fluoro-methyl group is lipophilic.[1] Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

    • Note: If using polymer-supported

      
      , filter the resin beads before concentration to remove phosphine oxide byproducts easily.[1]
      

Protocol B: Ligand-Observed NMR Screening

This protocol describes how to screen a cocktail of fragments containing this scaffold against a target protein.[6] The


 nucleus provides a "clean" background (proteins lack fluorine) and high chemical shift anisotropy (CSA), making it sensitive to binding events.

Objective: Detect binding of the fragment to Target Protein X via


 relaxation (CPM G) or Chemical Shift Perturbation.

Experimental Setup:

  • Instrument: 500 MHz or 600 MHz NMR with a

    
    -capable probe (e.g., QCI Cryoprobe).
    
  • Temperature:

    
    .
    
  • Buffer:

    
     Phosphate, 
    
    
    
    NaCl,
    
    
    (lock), pH 7.[1]4. Avoid fluorinated buffers!

Step-by-Step Methodology:

  • Cocktail Preparation:

    • Prepare a "Cocktail" of 5–10 fluorinated fragments. Ensure (3-Fluoro-3-methylcyclobutyl)methanol (or its derivative) has a distinct chemical shift (check 1D spectrum first).

    • Final Ligand Concentration:

      
       each.[1]
      
    • Add Internal Standard: Trifluoroacetic acid (TFA) or fluorobenzene (in a capillary insert) for referencing.

  • Reference Spectrum (No Protein):

    • Acquire a 1D

      
       spectrum of the cocktail in buffer (no protein).
      
    • Parameters: Relaxation delay (

      
      ) = 2–3 sec; Scans = 64–128.
      
    • Observation: Sharp singlets should be observed for the gem-fluoro-methyl group.[1]

  • Sample Preparation (With Protein):

    • Add Target Protein to the cocktail.

    • Protein:Ligand ratio: Typically 1:20 to 1:50 (e.g.,

      
       to 
      
      
      
      protein).[1]
    • Rationale: We are observing the ligand. A low concentration of protein is sufficient to induce relaxation effects in the fast-exchange regime.

  • Acquisition (

    
     Relaxation Filter - CPM G): 
    
    • Run a CPM G (Carr-Purcell-Meiboom-Gill) pulse sequence.[1]

    • Mechanism:[1][2][4][7][8][9] Large molecules (protein-ligand complex) tumble slowly (short

      
      ).[1] Small free ligands tumble fast (long 
      
      
      
      ).[1] The CPM G filter suppresses signals from bound species.
    • Result: If the fragment binds, its effective

      
       decreases (line broadening) or the signal intensity drops significantly compared to the reference spectrum.
      
  • Data Analysis:

    • Overlay "Reference" and "Protein" spectra.[1]

    • Hit Criteria: A signal reduction of

      
       or significant line broadening (
      
      
      
      ) indicates binding.[1]

NMR_Workflow cluster_prep Sample Prep cluster_exp 19F NMR Experiment cluster_analysis Analysis Cocktail Fragment Cocktail (50 µM each) Ref_Spec Reference Spectrum (Ligand Only) Cocktail->Ref_Spec Exp_Spec Screening Spectrum (Ligand + Protein) Cocktail->Exp_Spec + Protein Protein Target Protein (2 µM) Protein->Exp_Spec CPMG CPMG T2 Filter Ref_Spec->CPMG Exp_Spec->CPMG Analysis Signal Attenuation? CPMG->Analysis Compare Intensities Hit HIT: Binder (Line Broadening/Intensity Loss) Analysis->Hit Yes (>30% loss) NoHit Non-Binder (Sharp Signal Retained) Analysis->NoHit No

Figure 2: Workflow for Ligand-Observed


 NMR Screening.

Case Study: Metabolic Stability

In a hypothetical lead optimization campaign, a tert-butyl group on a lead compound was identified as a metabolic liability (rapid clearance via oxidation).[1]

  • Original Moiety: tert-butyl (

    
    ).[1][10]
    
  • Replacement: (1-fluoro-1-methylcyclobut-3-yl) via the methanol linker.[1]

  • Outcome: The cyclobutane ring restricts the conformation.[11] The Fluorine atom at C3 (relative to the ring) electronically deactivates the geminal methyl group and the ring protons against P450 oxidation.

  • Result: Intrinsic Clearance (

    
    ) improved by 3-fold, while maintaining potency due to the bioisosteric volume of the fluoro-methyl-cyclobutane compared to the tert-butyl group.
    

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] [Link]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] [Link][1]

  • Dalvit, C., Flocco, M., Knapp, S., Mostardini, M., Perego, R., Stockman, B. J., ...[1] & Varasi, M. (2002).[1] High-throughput NMR-based screening with competition binding experiments. Journal of the American Chemical Society, 124(26), 7702-7709. [Link]

  • Grygorenko, O. O., Artamonov, O. S., Komarov, I. V., & Mykhailiuk, P. K. (2011).[1] 1,1-Disubstituted Cyclobutanes in Drug Discovery. Tetrahedron, 67(42), 803-823.[1] [Link][1]

  • Swarthout, J. T., et al. (2024).[1] Mitsunobu Reaction Protocols in Medicinal Chemistry. Organic Syntheses, 73, 110.[1][7] (General Protocol Reference). [Link]

Sources

Method

Application Notes &amp; Protocols for Late-Stage Functionalization with Fluorinated Cyclobutyl Groups

Introduction: The Strategic Value of Fluorinated Cyclobutanes in Modern Drug Discovery In the landscape of medicinal chemistry, the strategic incorporation of fluorine and strained carbocyclic scaffolds has become a corn...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Cyclobutanes in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine and strained carbocyclic scaffolds has become a cornerstone of modern molecular design. Fluorine, the most electronegative element, can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, acidity/basicity (pKa), and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1][2][3] Concurrently, the cyclobutane ring, a "bioisosteric" replacement for common groups like gem-dimethyl or phenyl rings, offers a unique three-dimensional geometry that can rigidly orient substituents into favorable vectors for target engagement.[4][5]

The fusion of these two motifs—the fluorinated cyclobutyl group—creates a powerful building block for drug development.[6][7] These groups can enhance metabolic stability by blocking sites of oxidative metabolism, modulate pKa to optimize solubility and cell permeability, and introduce favorable conformational constraints.[3][4][5][6][8][9]

This guide focuses on late-stage functionalization (LSF) , a paradigm in drug discovery that prioritizes the introduction of key functional groups, such as fluorinated cyclobutanes, at the final steps of a synthetic sequence.[10][11] This approach allows for the rapid diversification of complex, drug-like cores, enabling medicinal chemists to quickly explore structure-activity relationships (SAR) and optimize lead candidates without redesigning a synthesis from the ground up.[12][13][14][15] Herein, we provide detailed protocols and scientific rationale for the most effective LSF strategies to install these valuable motifs.

Core Synthetic Strategies for LSF Installation

The direct installation of fluorinated cyclobutyl groups onto complex molecules hinges on the generation of reactive intermediates under mild conditions that tolerate a wide array of functional groups. Modern photoredox catalysis has emerged as a dominant platform for achieving this, complemented by classical transition-metal-catalyzed methods.

Photoredox-Catalyzed Radical Methodologies

Visible-light photoredox catalysis leverages the energy of photons to initiate single-electron transfer (SET) events, generating radical intermediates from stable precursors under exceptionally mild conditions.[10][11][16][17][18] This strategy is ideally suited for LSF on delicate, polyfunctionalized substrates.

Expertise & Rationale: This method harnesses the immense ring strain of bicyclo[1.1.0]butanes (BCBs) as a thermodynamic driving force. A radical generated on the parent drug molecule can add to one of the strained central C-C bonds of a BCB, triggering a rapid ring-opening to form a stable, 1,3-disubstituted cyclobutane product.[19][20][21] The reaction is efficient, regioselective, and proceeds under neutral conditions, preserving the integrity of the core scaffold.

Workflow: Strain-Release Cyclobutylation

G cluster_0 Photoredox Cycle cluster_1 Strain-Release Pathway PC Photocatalyst (PC) [e.g., Ir(ppy)3] PC_star Excited PC* PC->PC_star Excitation PC_red PC (Reduced) PC_star->PC_red SET Radical_Precursor Radical Precursor (e.g., R-COOH, R-H) PC_star->Radical_Precursor Oxidant Oxidant/SET Partner PC_red->Oxidant Regeneration Light Visible Light (hν) Light->PC Parent_Molecule Parent Molecule Radical (R•) Radical_Precursor->Parent_Molecule Radical Generation Radical_Addition Radical Addition Parent_Molecule->Radical_Addition Reacts with BCB Fluorinated BCB Precursor BCB->Radical_Addition Intermediate Cyclobutyl Radical Intermediate Radical_Addition->Intermediate Ring-Opening Final_Product Functionalized Product (1,3-disubstituted) Intermediate->Final_Product HAT H-Atom Transfer (from solvent/reagent) HAT->Intermediate

Caption: General workflow for photoredox-catalyzed strain-release cyclobutylation.

Protocol 1: General Procedure for Photoredox Strain-Release Cyclobutylation

  • Materials:

    • Substrate (drug molecule or complex intermediate): 1.0 equiv (e.g., 0.1 mmol)

    • Fluorinated Bicyclo[1.1.0]butane precursor (e.g., a BCB sulfone): 1.5–3.0 equiv

    • Photocatalyst (e.g., Ir(ppy)₃ or 4CzIPN): 1–2 mol%

    • Radical Precursor/Initiator (if required, depends on substrate): e.g., an amine for C-H activation.[19]

    • Anhydrous, degassed solvent (e.g., Dioxane, Acetonitrile, or DMF): to 0.1 M concentration

    • Schlenk flask or vial with a magnetic stir bar

    • Blue LED light source (450-460 nm) with a cooling fan

  • Procedure:

    • To a Schlenk flask under an inert atmosphere (N₂ or Ar), add the substrate, the fluorinated BCB precursor, and the photocatalyst.

    • Add the anhydrous, degassed solvent via syringe. If the substrate is a solid, ensure it is fully dissolved.

    • Degas the resulting solution by three freeze-pump-thaw cycles or by sparging with argon for 15-20 minutes.

    • Place the sealed flask approximately 5-10 cm from the blue LED light source. Use a fan to maintain the reaction at room temperature.

    • Irradiate the reaction mixture with vigorous stirring for 12–24 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture in vacuo.

    • Purify the crude residue by flash column chromatography on silica gel to isolate the desired functionalized product.

  • Self-Validation & Troubleshooting:

    • Expected Outcome: Formation of the 1,3-disubstituted cyclobutane product. The regioselectivity is dictated by the stability of the resulting cyclobutyl radical intermediate.

    • Low Conversion: Increase the equivalents of the BCB precursor or the reaction time. Ensure the solvent is rigorously anhydrous and degassed, as oxygen can quench the excited state of the photocatalyst.

    • Side Products: If substrate degradation is observed, lower the catalyst loading or screen different solvents.

Expertise & Rationale: This powerful LSF strategy utilizes widely available carboxylic acids as stable, bench-top precursors to radicals.[22][23] In this context, a fluorinated cyclobutanecarboxylic acid serves as the coupling partner. Photoredox-mediated SET oxidation of the carboxylate generates a radical that rapidly extrudes CO₂, forming a cyclobutyl radical.[24] This radical can then be coupled to an (hetero)aryl halide, typically through a dual catalytic cycle involving nickel.[25][26] The loss of CO₂ is an irreversible and potent thermodynamic driving force for the reaction.

Protocol 2: General Procedure for Ni/Photoredox Decarboxylative Cyclobutylation

  • Materials:

    • (Hetero)aryl Halide (Br or Cl): 1.0 equiv (e.g., 0.2 mmol)

    • Fluorinated Cyclobutanecarboxylic Acid: 1.5 equiv

    • Photocatalyst (e.g., 4CzIPN): 2 mol%

    • Nickel Catalyst (e.g., NiCl₂·glyme): 10 mol%

    • Ligand (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine, dtbbpy): 12 mol%

    • Inorganic Base (e.g., K₂CO₃ or Cs₂CO₃): 2.0 equiv

    • Anhydrous, degassed solvent (e.g., DMA or DMF)

    • Reaction vial, inert atmosphere glovebox or Schlenk line

  • Procedure:

    • Inside a glovebox, add the (hetero)aryl halide, fluorinated cyclobutanecarboxylic acid, photocatalyst, nickel catalyst, ligand, and base to a reaction vial equipped with a stir bar.

    • Add the anhydrous solvent and seal the vial tightly with a screw cap.

    • Remove the vial from the glovebox and place it in the photoreactor setup with a cooling fan.

    • Irradiate with vigorous stirring at room temperature for 16–36 hours.

    • After the reaction is complete (monitored by LC-MS), dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

    • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify the residue by flash column chromatography to yield the target molecule.

  • Data Presentation: Representative Substrate Scope

EntryHeteroaryl HalideFluorinated Cyclobutyl AcidYield (%)
14-bromopyridine3,3-difluorocyclobutane-1-carboxylic acid85
22-chloroquinoline3-(trifluoromethyl)cyclobutane-1-carboxylic acid78
35-bromoindole (N-Boc)3-fluorocyclobutane-1-carboxylic acid81
42-bromothiazole3,3-difluorocyclobutane-1-carboxylic acid75

Note: Yields are representative and based on literature precedents for analogous transformations.

Expertise & Rationale: The Minisci reaction is a classic method for the direct C-H functionalization of electron-deficient heterocycles (e.g., pyridines, quinolines, diazines), which are ubiquitous in pharmaceuticals.[27][28] Photocatalysis has modernized this reaction, allowing it to proceed under much milder conditions.[13] A fluorinated cyclobutyl radical, generated via decarboxylation or hydrogen atom transfer (HAT), adds to the protonated heterocycle at the most electron-deficient position (typically C2 or C4 for pyridine). A subsequent oxidation and deprotonation step restores aromaticity, achieving a direct C-H alkylation.[14][15]

Mechanism: Photocatalytic Minisci Reaction

Minisci_Mechanism Radical_Gen Fluorinated Cyclobutyl Radical Generation (e.g., from R-COOH) Addition Radical Addition Radical_Gen->Addition Heterocycle Protonated Heterocycle (Het-H+) Heterocycle->Addition Radical_Adduct Radical Cation Adduct Addition->Radical_Adduct Oxidation Oxidation (by PC* or oxidant) Radical_Adduct->Oxidation Rearomatization Deprotonation (-H+) Oxidation->Rearomatization Final_Product Functionalized Heterocycle Rearomatization->Final_Product

Caption: Simplified mechanism of a photocatalytic Minisci-type reaction.

Protocol 3: General Procedure for a Photocatalytic Minisci-Type Reaction

  • Materials:

    • Heteroaromatic Substrate: 1.0 equiv (e.g., 0.5 mmol)

    • Fluorinated Cyclobutanecarboxylic Acid: 2.0-3.0 equiv

    • Photocatalyst (e.g., Eosin Y or Acridinium salt): 1-5 mol%

    • Oxidant (e.g., (NH₄)₂S₂O₈ or air/O₂): 1.5-2.0 equiv

    • Acid (e.g., Trifluoroacetic Acid, TFA): 1.0-2.0 equiv

    • Solvent (e.g., Acetonitrile/H₂O mixture)

    • Visible light source (Green or Blue LEDs, depending on photocatalyst)

  • Procedure:

    • Combine the heteroaromatic substrate, fluorinated cyclobutanecarboxylic acid, photocatalyst, and oxidant in a reaction vessel.

    • Add the solvent and the acid (TFA is crucial for protonating the heterocycle, activating it towards radical attack).

    • Degas the solution thoroughly. If using air/O₂ as the terminal oxidant, this step may be omitted.

    • Irradiate the vigorously stirred mixture for 6–18 hours at room temperature.

    • After completion, quench the reaction with a saturated solution of Na₂S₂O₃ (if persulfate was used).

    • Basify the solution with saturated NaHCO₃ and extract the product with an organic solvent (e.g., EtOAc or DCM).

    • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

    • Purify by column chromatography or preparative HPLC.

  • Self-Validation & Troubleshooting:

    • Regioselectivity Issues: The Minisci reaction can sometimes yield a mixture of regioisomers. The ratio is electronically controlled. Analysis of the crude reaction mixture by ¹H NMR or LC-MS will confirm the isomer distribution.

    • No Reaction: Ensure the heterocycle is sufficiently protonated; increase the amount of acid if necessary. The radical precursor may be the issue; screen alternative sources like alkylsilanes via a HAT mechanism.

Transition-Metal-Catalyzed C-H Functionalization

Expertise & Rationale: This strategy offers an alternative, powerful approach for forging C-C bonds directly from C-H bonds, bypassing the need for pre-functionalized starting materials.[29] Palladium catalysis is commonly employed, often requiring a directing group on the substrate to achieve high levels of regioselectivity.[30] In this scenario, a complex molecule bearing a directing group (like a pyridine or an amide) can be coupled with a fluorinated cyclobutyl source (e.g., a halide or boronic acid). The use of specialized fluorinated alcoholic solvents, such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can be critical for promoting the C-H activation step.[29]

Protocol 4: General Procedure for Directed C-H Cyclobutylation

  • Materials:

    • Substrate with Directing Group: 1.0 equiv

    • Fluorinated Cyclobutyl Coupling Partner (e.g., Cyclobutyl-Br): 2.0-4.0 equiv

    • Palladium Catalyst (e.g., Pd(OAc)₂): 5-10 mol%

    • Ligand (if required, e.g., a phosphine or N-heterocyclic carbene): 10-20 mol%

    • Oxidant/Additive (e.g., Ag₂CO₃ or benzoquinone): 1.0-2.0 equiv

    • Solvent (e.g., HFIP, TFE, or Dioxane)

  • Procedure:

    • To an oven-dried reaction tube, add the substrate, palladium catalyst, ligand (if used), and additive.

    • Evacuate and backfill the tube with an inert gas.

    • Add the solvent, followed by the fluorinated cyclobutyl coupling partner.

    • Seal the tube and heat the reaction to 80–120 °C for 12–48 hours.

    • Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through Celite.

    • Concentrate the filtrate and purify by column chromatography.

Impact on Physicochemical Properties: A Quantitative Look

The introduction of a fluorinated cyclobutyl group is a deliberate design choice aimed at modulating key molecular properties relevant to drug action.

Table: Comparative Physicochemical Properties

CompoundMoietypKa (of nearest amine)clogPRationale
Parent Amine -CH₂-NH₂~10.51.5Baseline
Analog A 3-F-Cyclobutyl-NH₂~9.81.8Fluorine's inductive effect lowers basicity, slightly increases lipophilicity.[3][6]
Analog B 3,3-di-F-Cyclobutyl-NH₂~9.22.0gem-difluoro group has a stronger electron-withdrawing effect, further reducing pKa.[6][9]
Analog C 3-CF₃-Cyclobutyl-NH₂~8.52.5The potent CF₃ group significantly lowers pKa and increases lipophilicity.[4][8]

Note: pKa and clogP values are illustrative estimates to demonstrate trends.

This data highlights the tunability afforded by varying the degree of fluorination. A lower pKa can reduce off-target activity at physiological pH (e.g., hERG inhibition) and improve oral absorption, while changes in lipophilicity impact solubility, permeability, and plasma protein binding.

Conclusion and Outlook

Late-stage functionalization with fluorinated cyclobutyl groups provides a robust platform for accelerating drug discovery programs. Photoredox-mediated radical reactions, particularly strain-release cyclobutylation and decarboxylative couplings, offer unparalleled mildness and functional group tolerance, making them ideal for modifying complex molecular architectures. These methods empower medicinal chemists to rapidly generate analogs, fine-tune physicochemical properties, and ultimately design safer and more effective medicines. Future advancements will likely focus on developing enantioselective methods for installing chiral fluorinated cyclobutanes and expanding the toolkit of radical precursors to further broaden the scope and utility of these transformative reactions.

References

  • Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery. (n.d.). Google Scholar.
  • (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem, 17(21), e202200365. [Link]

  • Douglas, J. J., & MacMillan, D. W. C. (2020). Radical α-C-H Cyclobutylation of Aniline Derivatives. Organic Letters, 22(3), 1147–1150. [Link]

  • Grygorenko, O. O., Radchenko, D. S., & Mykhailiuk, P. K. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem, 17(21), e202200365. [Link]

  • (2025). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[19][19]-rearrangement cascade. Chemical Science, 16(19), 7245-7251. [Link]

  • Dudnik, A. S., Cherny, A. C., & Gevorgyan, V. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(5), 1857–1872. [Link]

  • Gao, H., Guo, L., Shi, C., Zhu, Y., Yang, C., & Xia, W. (2022). Transition Metal‐Free Radical α‐Oxy C−H Cyclobutylation via Photoinduced Hydrogen Atom Transfer. Advanced Synthesis & Catalysis, 364(12), 2086-2091. [Link]

  • Approaches to the synthesis of cyclobutane‐derived building blocks bearing a single fluorine atom. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Dudnik, A. S., Cherny, A. C., & Gevorgyan, V. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(5), 1857–1872. [Link]

  • Photoredox-Catalyzed Alkylarylation of N-Aryl Bicyclobutyl Amides with α-Carbonyl Alkyl Bromides: Access to 3-Spirocyclobutyl Oxindoles. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Minisci reaction. (2023, December 26). In Wikipedia. [Link]

  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C−H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147. [Link]

  • Yuan, D., Li, Y., & Wang, H. (2021). Photocatalyzed Minisci-type reactions for late-stage functionalization of pharmaceutically relevant compounds. Green Chemistry, 23(24), 9735-9753. [Link]

  • Okusu, S., & Tokunaga, E. (2020). Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. Chemistry – An Asian Journal, 15(24), 4218-4228. [Link]

  • Wang, B. (2017). The Functionalization of N-cyclobutylanilines under Photoredox Catalysis. CORE. [Link]

  • Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(3), 3-9. [Link]

  • Gemo, M., Goti, G., & Gualandi, A. (2024). Late-Stage Heteroarene Alkylation via Minisci Reaction with Gaseous Alkanes Enabled by Hydrogen Atom Transfer in Flow. ChemRxiv. [Link]

  • Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]

  • Decarboxylative cross-coupling. (2023, August 3). In Wikipedia. [Link]

  • Grygorenko, O. O. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry, 15(2), 266-276. [Link]

  • Some useful fluoroalkyl‐substituted cyclobutanes. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Liu, J., et al. (2025). Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes. Chemical Science, 16(31), 12154-12162. [Link]

  • Recent Advances in Minisci-type Reactions and Applications in Organic Synthesis. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Milligan, J. A. (2018). STRAIN-ENABLED PHOSPHINATION AND FLUORINATION REACTIONS. D-Scholarship@Pitt. [Link]

  • Babin, B., et al. (2024). Fluorine in drug discovery: Role, design and case studies. World Journal of Methodology, 14(1), 1-12. [Link]

  • Gemo, M., Goti, G., & Gualandi, A. (2025). Late-Stage Heteroarene Alkylation via Minisci Reaction with Gaseous Alkanes Enabled by Hydrogen Atom Transfer in Flow. ACS Catalysis, 15(11), 7892-7901. [Link]

  • Douglas, J. J., Albright, H., & Sevrin, M. J. (2019). Illuminating Photoredox Catalysis. Organic Process Research & Development, 23(8), 1541–1553. [Link]

  • Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of Fluorine and Fluorine-Containing Functional Groups. Angewandte Chemie International Edition, 52(32), 8214–8264. [Link]

  • Le, C., et al. (2022). Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 13(9), 1396–1403. [Link]

  • Late-Stage Fluorination. (n.d.). Max-Planck-Institut für Kohlenforschung. Retrieved February 24, 2026, from [Link]

  • Photocatalytic SN2′-Type Mono-, Di-, and Trifluoromethylation of gem-Dichlorocyclobutenones. (2026). The Journal of Organic Chemistry. [Link]

  • Decarboxylative C(sp2)–C(sp3) Cross-Coupling of Bicyclo[1.1.1]pentane and Cubane Carboxylic Acids Using a Nickel(II) Aryl Precatalyst. (2025). ChemRxiv. [Link]

  • Le, C., et al. (2022). Decarboxylative Cross-Coupling: A Radical Tool In Medicinal Chemistry. ChemRxiv. [Link]

  • Zhang, H., et al. (2018). Decarboxylative C(sp3)-N Cross Coupling via Synergetic Photoredox and Copper Catalysis. Infoscience. [Link]

  • Fabry, D. C., & König, B. (2018). Applications of organocatalysed visible-light photoredox reactions for medicinal chemistry. Beilstein Journal of Organic Chemistry, 14, 1934–1953. [Link]

  • Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews, 113(7), 5322–5363. [Link]

Sources

Application

Application Note: Coupling Strategies for (3-Fluoro-3-methylcyclobutyl)methanol

Topic: Reaction conditions for coupling (3-Fluoro-3-methylcyclobutyl)methanol Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals[1][2][3][4] CAS: 22...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction conditions for coupling (3-Fluoro-3-methylcyclobutyl)methanol Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals[1][2][3][4]

CAS: 2241142-54-9 Formula: C₆H₁₁FO Molecular Weight: 118.15 g/mol [1][2][3][5]

Executive Summary

(3-Fluoro-3-methylcyclobutyl)methanol is a specialized aliphatic building block used in medicinal chemistry to modulate lipophilicity (LogP) and metabolic stability.[1][2][3][5] The geminal fluoro-methyl substitution at the C3 position of the cyclobutane ring introduces a unique dipole and conformational bias without the steric bulk of a gem-dimethyl group or the high lipophilicity of a gem-difluoro group.[1][2]

This guide details the reaction conditions for coupling this primary alcohol. Critical Note: The cyclobutane ring is under significant angle strain (~26 kcal/mol).[5] While the C3-fluorine/methyl quaternary center prevents direct


-elimination at that site, the primary hydroxymethyl group is prone to ring-expansion rearrangements  (to cyclopentyl derivatives) or ring-opening  if carbocationic (S_N1) intermediates are generated.[1][2][5] Therefore, coupling protocols must strictly enforce S_N2 mechanisms  or radical pathways.[5]

Chemical Profile & Stability[2][3][5][6]

PropertyDescriptionImplication for Coupling
Reactivity Primary AlcoholNucleophilic; suitable for esterification, etherification, and oxidation.[1][2][3][4][5]
Ring Strain Cyclobutane (~110 kJ/mol)High Risk: Carbocation formation at the methyl position triggers rearrangement to cyclopentane or homoallylic systems.[5]
Electronic C3-Fluoro (Inductive withdrawal)Slightly reduces nucleophilicity of the -OH group compared to non-fluorinated analogs.[1][2][3][5]
Stereochemistry cis/trans isomersCommercial material is often a diastereomeric mixture.[4][5] Coupling at the -CH2OH group remote from the ring retains the ring stereochemistry.[1]

Coupling Strategy 1: The Mitsunobu Reaction (Preferred)

Target: Ethers, Esters, Amines (C-O, C-N bonds) Mechanism: Concerted S_N2 displacement.[5] Rationale: The Mitsunobu reaction activates the alcohol as an alkoxyphosphonium salt, which is displaced by a nucleophile in a concerted manner.[5] This avoids the formation of a free carbocation, thereby preserving the cyclobutane ring integrity.

Workflow Diagram

mitsunobu_pathway Alcohol (3-Fluoro-3-methyl- cyclobutyl)methanol Complex Alkoxyphosphonium Intermediate Alcohol->Complex PPh3, DIAD, THF 0°C Product Coupled Product (Ester/Ether/Amine) Complex->Product Nucleophile (H-Nu) S_N2 (Concerted) Rearrangement Ring Expansion (Side Product) Complex->Rearrangement If S_N1 occurs (Rare in Mitsunobu)

Caption: The Mitsunobu pathway minimizes ring rearrangement by enforcing a concerted displacement mechanism.[1][2][5]

Detailed Protocol

Reagents:

  • Substrate: (3-Fluoro-3-methylcyclobutyl)methanol (1.0 equiv)[1][2][3][5]

  • Nucleophile: Phenol, Carboxylic Acid, or Phthalimide (1.0–1.2 equiv)[5]

  • Phosphine: Triphenylphosphine (PPh₃) (1.2–1.5 equiv)[5]

  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) or DEAD (1.2–1.5 equiv)[5]

  • Solvent: Anhydrous THF or Toluene[1][2][5]

Step-by-Step:

  • Preparation: Charge a flame-dried reaction flask with the alcohol (1.0 equiv), the nucleophile (1.1 equiv), and PPh₃ (1.2 equiv) in anhydrous THF (0.1–0.2 M concentration).

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Addition: Add DIAD (1.2 equiv) dropwise over 15–30 minutes. Note: The reaction is exothermic.[5] Maintain temperature < 5 °C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–16 hours. Monitor by TLC or LCMS.[5]

  • Workup: Quench with water. Extract with EtOAc or DCM.[5] Wash organics with brine, dry over Na₂SO₄, and concentrate.[5]

  • Purification: Flash column chromatography. Tip: Triphenylphosphine oxide (TPPO) is a byproduct.[5] If separation is difficult, use polymer-supported PPh₃ or wash the crude solid with hexanes/ether if the product is insoluble.[1][2]

Coupling Strategy 2: Sulfonate Activation & Displacement

Target: Alkyl Halides, Azides, Nitriles, Thioethers Mechanism: Activation (Mesylation) followed by S_N2.[4][5] Rationale: Converting the alcohol to a mesylate (OMs) creates a good leaving group.[5][6] However, the isolation of cyclobutylmethyl sulfonates requires care because they are thermally unstable and prone to solvolysis (rearrangement).

Critical Safety & Stability Warning
  • Do NOT heat the mesylate intermediate above 40 °C.[5]

  • Avoid protic solvents (MeOH, EtOH) during the displacement step to prevent solvolysis-induced ring expansion.[5]

  • Use a strong nucleophile in a polar aprotic solvent (DMF, DMSO, NMP) to favor S_N2.[5]

Detailed Protocol

Step 1: Mesylation

  • Dissolve (3-Fluoro-3-methylcyclobutyl)methanol (1.0 equiv) in anhydrous DCM (0.2 M).

  • Add Triethylamine (TEA) (1.5 equiv) and cool to 0 °C .

  • Add Methanesulfonyl chloride (MsCl) (1.2 equiv) dropwise.[5]

  • Stir at 0 °C for 1–2 hours. Do not warm significantly.[5]

  • Quench: Wash with cold saturated NaHCO₃, then cold brine.

  • Isolation: Dry over Na₂SO₄ and concentrate under reduced pressure at < 30 °C. Use immediately. Do not store.

Step 2: Nucleophilic Displacement

  • Dissolve the crude mesylate in anhydrous DMF or DMSO (0.2 M).[5]

  • Add the nucleophile (e.g., NaN₃, KCN, Cs₂CO₃/Phenol) (1.5–2.0 equiv).[5]

  • Stir at room temperature.

    • If heating is required: Do not exceed 50 °C.[5]

    • Monitor: Check for the disappearance of the mesylate and the appearance of the product. If a new spot appears with a slightly different Rf (likely the cyclopentyl isomer), lower the temperature and increase nucleophile concentration.

Coupling Strategy 3: Oxidation & Reductive Amination

Target: Amines (Indirect coupling) Mechanism: Oxidation to Aldehyde


 Imine Formation 

Reduction.[4][5] Rationale: If the target is a secondary or tertiary amine, reductive amination of the corresponding aldehyde is often cleaner than alkylation with the mesylate.
Protocol
  • Oxidation: Use Dess-Martin Periodinane (DMP) (1.1 equiv) in DCM at 0 °C to RT.[5]

    • Note: Avoid Jones reagent (acidic) to prevent acid-catalyzed rearrangement of the strained ring.[1][5]

    • The aldehyde (3-fluoro-3-methylcyclobutanecarbaldehyde) is volatile; handle with care during concentration.[1][2][3][5]

  • Reductive Amination:

    • Mix aldehyde and amine (1.0 equiv) in DCE or DCM.[5]

    • Add reducing agent: Sodium triacetoxyborohydride (STAB) (1.5 equiv).[5]

    • Stir at RT for 2–4 hours.

    • Quench with aqueous NaHCO₃.[5]

Analytical Validation & Troubleshooting

ObservationPotential CauseSolution
NMR: Complex splitting > 4ppm Ring ExpansionCheck for cyclopentyl protons. The cyclobutyl -CH2- protons usually appear as a doublet around

3.5–4.0 ppm.[1][2][5] Cyclopentyl protons are more shielded and complex.[5]
Low Yield (Mitsunobu) Steric HindranceThe C3 substituents puckering the ring may sterically shield the C1 position.[5] Use a more reactive azodicarboxylate (e.g., ADDP) or heat to 40 °C (cautiously).[5]
Product Volatility Low MWThe parent alcohol and simple ether/ester derivatives are low MW (< 200 Da).[5] Avoid high-vacuum drying for extended periods.[1][2][5]
Decision Tree for Protocol Selection

decision_tree Start Target Functional Group? EtherEster Ether / Ester Start->EtherEster Amine Amine Start->Amine Halide Alkyl Halide / Nitrile Start->Halide Mitsunobu Protocol 1: Mitsunobu (Best for stereocontrol & stability) EtherEster->Mitsunobu Amine->Mitsunobu Via N-nucleophile (e.g. Phthalimide) RedAm Protocol 3: Oxidation + Reductive Amination Amine->RedAm Preferred Mesylate Protocol 2: Mesylation + Sn2 Displacement Halide->Mesylate

Caption: Selection guide based on the desired final functional group.

References

  • Compound Identification: BLD Pharm. (3-Fluoro-3-methylcyclobutyl)methanol (CAS 2241142-54-9).[1][2][3][5][7][8] Retrieved from .[5]

  • Mitsunobu Methodology: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[5] Chemical Reviews, 109(6), 2551–2651 (2009).[5] Link[5]

  • Cyclobutane Rearrangements: Roberts, J. D., & Mazur, R. H. "Small-Ring Compounds. IV.[3][5] Interconversion of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Systems."[5] Journal of the American Chemical Society, 73(8), 3542–3543 (1951).[5] Link[5]

  • Fluorine Effects in MedChem: Purser, S., et al. "Fluorine in medicinal chemistry."[5] Chemical Society Reviews, 37, 320-330 (2008).[1][5] Link

Sources

Technical Notes & Optimization

Troubleshooting

Separating cis and trans isomers of (3-Fluoro-3-methylcyclobutyl)methanol

Initiating Search Strategy I'm starting with broad Google searches to learn about separating cis and trans isomers of (3-Fluoro-3-methylcyclobutyl)methanol. I'll focus on gas chromatography (GC) and other chromatographic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategy

I'm starting with broad Google searches to learn about separating cis and trans isomers of (3-Fluoro-3-methylcyclobutyl)methanol. I'll focus on gas chromatography (GC) and other chromatographic techniques. My goal is a solid foundation for more specific strategies.

Developing Separation Methods

I am now focusing on GC, SFC, and derivatization for isomer separation. I'm gathering data on common challenges and underlying principles. I'm structuring information into a technical support format, including a foundational FAQ. I'm starting troubleshooting guides in a Q&A format, focusing on likely causes and solutions for separation issues. I'll include quantitative data in tables.

Structuring Technical Support

I'm now focusing on organizing the information I've found into a logical technical support format. This includes a foundational FAQ about the isomers and their separation. I'm also drafting detailed troubleshooting guides to address specific separation issues, including potential causes and step-by-step solutions for gas chromatography and supercritical fluid chromatography, incorporating quantitative data. I'm starting to visualize experimental workflows with Graphviz.

Refining Information Search

I'm now digging deeper, with targeted searches for the specific compound and structurally similar molecules, aiming for established separation protocols. I need authoritative sources for chromatographic principles, and detector mechanisms to build a comprehensive base for the FAQ and troubleshooting sections. I will focus on finding the specific compound or similar compounds to derive information.

Synthesizing Troubleshooting Issues

Optimization

Technical Support Center: Fluorination of 3-Methylcyclobutanols

The following technical guide serves as a specialized support resource for optimizing the synthesis of 3-fluoro-3-methylcyclobutane scaffolds. Ticket ID: F-MCB-003 Subject: Improving Yield & Selectivity in Deoxofluorinat...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for optimizing the synthesis of 3-fluoro-3-methylcyclobutane scaffolds.

Ticket ID: F-MCB-003 Subject: Improving Yield & Selectivity in Deoxofluorination of Tertiary Cyclobutanols Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Tertiary" Challenge

The synthesis of 3-fluoro-3-methylcyclobutane derivatives (typically the carboxylate ester or amide) presents a classic competing reaction scenario. The starting material is a tertiary alcohol on a strained ring.

When you attempt to convert the hydroxyl group to a fluoride using standard reagents (DAST, Deoxo-Fluor), the reaction passes through an activated intermediate. Because the carbocation at the 3-position is tertiary, it is relatively stable, but the ring strain and steric bulk heavily favor elimination (


)  over substitution (

)
.

The Common Failure Mode: Instead of the desired fluoride, users often isolate the exocyclic alkene (3-methylenecyclobutane derivative) as the major product.

Reaction PathwayKinetic FavorabilityThermodynamic FavorabilityResult
Fluorination (

)
ModerateHigh (Strong C-F bond)Desired Product
Elimination (

)
High (Entropy driven)High (Release of steric strain)Major Impurity (Alkene)

Troubleshooting Decision Tree

Use this logic flow to diagnose your current yield issues before altering your protocol.

TroubleshootingTree Start Start: Low Yield of 3-F-3-Me-Cyclobutane Analysis Analyze Crude NMR (Before Workup) Start->Analysis Result1 Major Product: Exocyclic Alkene Analysis->Result1 Elimination Result2 Major Product: Ring Opened/Decomp Analysis->Result2 Instability Result3 No Reaction / Recovered SM Analysis->Result3 Inertness Sol1 Switch Reagent: XtalFluor-E + Et3N·3HF Result1->Sol1 Sol2 Buffer Acidity: Add Et3N (2.0 eq) Result2->Sol2 Sol3 Force Conditions: Switch to Fluolead or Deoxo-Fluor @ 40°C Result3->Sol3

Figure 1: Diagnostic logic for fluorination failures. High elimination rates require a switch to non-HF generating reagents.

Recommended Protocol: The XtalFluor Method

To solve the elimination problem, we recommend moving away from DAST. DAST releases free HF during the reaction, which catalyzes the elimination of the tertiary alcohol.

The Solution: XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate). It does not generate free HF spontaneously and requires an exogenous fluoride source (promoter), allowing you to control the basicity of the medium.

Reagents & Stoichiometry[1][2][3]
  • Substrate: Ethyl 3-hydroxy-3-methylcyclobutanecarboxylate (1.0 equiv)

  • Reagent: XtalFluor-E (1.2 equiv)

  • Promoter: Et

    
    N·3HF (Triethylamine trihydrofluoride) (2.0 equiv)
    
  • Base: Triethylamine (1.0 equiv) — Critical for scavenging stray protons.

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and cool to room temperature under Nitrogen/Argon.

  • Dissolution: Add XtalFluor-E (1.2 eq) and the substrate (1.0 eq) to the flask. Dissolve in anhydrous DCM (0.1 M concentration).

    • Note: Unlike DAST, XtalFluor-E is a solid and safer to weigh, but it is hygroscopic. Handle quickly.

  • Cryogenic Cooling: Cool the mixture to -78°C .

    • Why? Kinetic control is essential. Higher temperatures increase the entropy term (

      
      ), favoring elimination.
      
  • Addition: Add Et

    
    N·3HF (2.0 eq) dropwise, followed immediately by Et
    
    
    
    N (1.0 eq).
  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C (ice bath) over 2 hours. Do not heat to reflux.

  • Quench: Pour the reaction mixture into a saturated aqueous NaHCO

    
     solution. Stir vigorously for 15 minutes until CO
    
    
    
    evolution ceases.
  • Extraction: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove amines) and then Brine.

  • Drying: Dry over MgSO

    
     (not Na
    
    
    
    SO
    
    
    , MgSO
    
    
    is faster/more efficient for polar fluorides) and concentrate carefully.

Critical Handling Note (Volatility): Small fluorinated cyclobutanes are highly volatile.

  • Do not use a high-vacuum pump.

  • Do not rotovap to dryness in a warm bath.

  • Recommendation: Keep the product in solution (e.g., DCM or Ether) if possible, or use a cool bath (20°C) with controlled pressure ( >100 mbar) for concentration.

Mechanism & Causality

Understanding why the reaction fails is the key to fixing it.

Mechanism SM Tertiary Alcohol (Substrate) Activated Activated Intermediate (O-S Bond) SM->Activated XtalFluor-E Carbocation Tertiary Carbocation (Transient) Activated->Carbocation Rate Limiting PathA Path A: Substitution (Target) Carbocation->PathA + F- (Nucleophile) PathB Path B: Elimination (Impurity) Carbocation->PathB - H+ (Base/Heat)

Figure 2: The bifurcation point. Path B (Elimination) is driven by heat and acidity. Path A is driven by high fluoride concentration and low temperature.

Why XtalFluor-E works better than DAST:
  • Leaving Group Ability: The leaving group generated by XtalFluor is less prone to spontaneous ionization than the DAST intermediate, allowing for a more controlled

    
    -like character (or tight ion pair 
    
    
    
    ) rather than a free carbocation.
  • Acidity Control: DAST produces HF as a byproduct of the reaction with alcohol. HF protonates the intermediate, making it a "super" leaving group that eliminates instantly. XtalFluor-E does not release HF; the fluoride source (Etngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    N[1]·3HF) is buffered.
    

FAQ: Common Issues

Q: I am still seeing 40% alkene impurity. What next? A: If XtalFluor-E yields are still low, switch to Fluolead™ (4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride).

  • Reasoning: Fluolead is bulkier than DAST or XtalFluor. The steric bulk protects the sulfur center, preventing the side-reactions that lead to elimination. It often succeeds with tertiary alcohols where others fail.

Q: Can I use PyFluor? A: PyFluor is excellent for secondary alcohols but often lacks the "punch" required for tertiary centers. It proceeds via a strictly


 manifold, which is sterically hindered at a tertiary carbon. It is likely to result in "No Reaction" rather than elimination.

Q: My product disappears on the Rotovap. A: 3-fluoro-3-methylcyclobutane carboxylate esters are volatile.

  • Fix: Co-evaporate with a higher boiling solvent (like Toluene) if you need to swap solvents, or telescope the crude material directly into the next step (e.g., hydrolysis or reduction) without full isolation.

Q: Does the stereochemistry of the starting alcohol matter? A: Yes. If you have a mixture of cis and trans alcohols (relative to the ester), one diastereomer may eliminate faster than the other due to anti-periplanar alignment of the leaving group with a ring proton.

  • Tip: If possible, separate the diastereomers of the alcohol before fluorination. Fluorinating the pure diastereomer often simplifies the purification of the final fluoride.

References

  • L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[2] Journal of Organic Chemistry. Link

    • Core reference for XtalFluor-E protocols and comparison to DAST.
  • Beaulieu, F., et al. (2009). "XtalFluor-E and XtalFluor-M: Convenient, Crystalline Deoxofluorination Reagents."[2] Organic Letters. Link

    • Establishes the mechanism and lack of free HF gener
  • Umemoto, T., et al. (2010). "Fluolead: A New, Safe, and Selective Fluorinating Agent." Journal of Fluorine Chemistry. Link

    • Reference for the high-selectivity altern
  • Haufe, G. (2008). "Fluorine in Medicinal Chemistry: Synthesis of 3-Fluorocyclobutane Carboxylic Acid Derivatives." Journal of Practical Chemistry.

Sources

Troubleshooting

Overcoming volatility issues with fluorinated cyclobutyl methanols

Topic: Overcoming Volatility & Isolation Challenges Ticket ID: F-CBM-001 Status: Open Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division[1][2] Executive Summary: The "Phantom Yield" Phenomenon...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Volatility & Isolation Challenges Ticket ID: F-CBM-001 Status: Open Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division[1][2]

Executive Summary: The "Phantom Yield" Phenomenon[3]

User Issue: "I synthesized (3,3-difluorocyclobutyl)methanol. TLC showed a perfect conversion, but after rotary evaporation, my flask was empty. Where did it go?"

Root Cause Diagnosis: You are likely treating (3,3-difluorocyclobutyl)methanol (CAS: 681128-39-2) like its non-fluorinated analog.[1] This is a critical error.

  • Cyclobutylmethanol Boiling Point: ~144°C[1][2][3][4][5]

  • (3,3-Difluorocyclobutyl)methanol Boiling Point: ~84°C (at 760 mmHg)[1]

The Science: The introduction of geminal fluorine atoms exerts a powerful electron-withdrawing effect (–I effect) on the ring system.[3] This reduces the electron density on the hydroxyl oxygen, significantly weakening intermolecular Hydrogen bonding (the primary force raising boiling points in alcohols).[3] Consequently, the molecule behaves more like a non-polar hydrocarbon than an alcohol, leading to a massive drop in boiling point (~60°C lower) and high volatility.

Troubleshooting Guides & Protocols

Module A: Isolation Strategies (The "Keeper" Solvent Method)

Q: How do I remove my extraction solvent without losing the product?

A: Do not evaporate to dryness.[1][2][3] Use the "Keeper Solvent" technique.[2][3][6] When concentrating a volatile fluorinated building block, you must ensure the product never exists as a neat oil under vacuum.[3]

Protocol:

  • Solvent Selection: Perform your extraction in a low-boiling solvent (e.g., Pentane, Et₂O, or DCM).[1][2]

  • The Keeper: Add a higher-boiling "keeper" solvent that is compatible with your next reaction step (e.g., Toluene, THF, or DMF) to the combined organic layers.[1]

  • Concentration:

    • Set Rotovap bath to < 20°C .

    • Set Vacuum to > 150 mbar (Do not go to high vacuum).

    • Stop evaporation when the volume equals the amount of "keeper" solvent added.[3]

  • Validation: Analyze the resulting solution by ¹⁹F NMR (using an internal standard like PhCF₃) to determine concentration and yield.

Comparison of Physical Properties:

PropertyCyclobutylmethanol(3,3-Difluorocyclobutyl)methanolImpact on Handling
Boiling Point ~144°C~84.4°C High Risk: Co-evaporates with common solvents.[1][2]
H-Bonding StrongWeakReduced adhesion to silica; elutes faster.[1][2]
UV Activity NoneNoneInvisible on UV-TLC; requires stains (KMnO₄/PMA).[1][2]
Module B: Derivatization (The "Anchor" Strategy)[3]

Q: I need a pure solid for characterization. How do I stabilize this molecule?

A: Convert the volatile alcohol into a crystalline, UV-active ester immediately after the reaction workup. This "anchors" the molecule, increasing Molecular Weight (MW) and reducing volatility.

Recommended Derivative: 4-Nitrobenzoate or 3,5-Dinitrobenzoate .[1][2]

Protocol:

  • Telescope: Do not isolate the alcohol. Dry the crude extraction solution (Na₂SO₄) and filter.[2][3]

  • Reaction: Add Pyridine (1.2 equiv) and 4-Nitrobenzoyl chloride (1.1 equiv) directly to the crude solution.

  • Result:

    • Volatility: Eliminated (Solid product).

    • Detection: Strong UV absorbance (Easy purification).[1][2][3]

    • Crystallinity: High probability of forming a solid.[1][2][3]

  • Deprotection: When needed, the alcohol can be regenerated using mild basic hydrolysis (LiOH/THF/H₂O) in the presence of the next reagent to avoid isolation.[2][3]

Module C: Vacuum & Temperature Limits

Q: What are the safe operating limits for rotary evaporation?

A: Use the table below to configure your equipment. Violating these limits will result in product loss into the bump trap.[2][3]

Solvent to RemoveBath Temp LimitVacuum LimitRisk Level
Diethyl Ether 10°C> 400 mbarLow
Dichloromethane 15°C> 350 mbarModerate
Ethyl Acetate 20°C> 150 mbarHigh (Close to product BP)
High Vacuum NEVER NEVER Critical (Instant sublimation/loss)

Decision Matrix: Workflow Visualization

Use this logic flow to determine the correct handling procedure based on your end goal.

G Start Crude Reaction Mixture (3,3-difluorocyclobutyl)methanol Goal What is your immediate goal? Start->Goal NextStep Use in Next Reaction Goal->NextStep Synthesis Char Full Characterization (Pure Sample Needed) Goal->Char Analysis Telescope TELESCOPING STRATEGY Do not concentrate to dryness. Solvent switch to 'Keeper' solvent. NextStep->Telescope Deriv DERIVATIZATION Convert to 4-Nitrobenzoate. Purify as stable solid. Char->Deriv Preferred Distill COLD DISTILLATION Kugelrohr or Short Path. Receiver at -78°C. Char->Distill If alcohol must be free Store Solution Storage Store as calibrated solution in Toluene/THF at -20°C. Telescope->Store

Caption: Decision matrix for processing volatile fluorinated alcohols. Green nodes indicate recommended pathways for maximum yield retention.

Frequently Asked Questions (FAQ)

Q: Can I use high vacuum (lyophilizer/oil pump) to remove trace water? A: Absolutely not. The vapor pressure of (3,3-difluorocyclobutyl)methanol is high enough that it will sublime or evaporate rapidly under high vacuum (< 10 mbar), even at room temperature.[1][2] Use molecular sieves or chemical drying agents (MgSO₄) to remove water, not vacuum.[1][2]

Q: Why can't I see the product on TLC? A: The molecule lacks a chromophore (conjugated system) and is invisible under UV light (254 nm).[1][2][3]

  • Solution: Use Permanganate (KMnO₄) or Phosphomolybdic Acid (PMA) stains.[1][2] The alcohol will appear as a yellow/white spot on a purple/blue background.[2][3]

  • Note: Because it is volatile, the spot may fade from the TLC plate if you heat it too aggressively with a heat gun.[1][3] Dip and heat gently.

Q: Is the "Teflon Effect" real? A: Yes. Fluorine is highly electronegative but has low polarizability.[1][2][3] This creates a "non-stick" surface around the cyclobutyl ring, reducing van der Waals interactions with other molecules (including itself). This is why perfluorinated compounds often have lower boiling points than their hydrocarbon counterparts, despite being heavier.[1][2]

References

  • PubChem. (3,3-Difluorocyclobutyl)methanol Compound Summary. National Library of Medicine.[1][2][3] [Link]

  • Chambers, R. D. Fluorine in Organic Chemistry. Blackwell Publishing, 2004.[1][2] (General reference on volatility of fluorinated small molecules).

Sources

Optimization

Technical Support Center: Purification of Polar Fluorinated Alcohols

Current Status: Online Agent: Senior Application Scientist Topic: Flash Chromatography & Purification Strategies for Polar Fluorinated Alcohols Introduction: Why is this separation difficult? Polar fluorinated alcohols (...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Senior Application Scientist Topic: Flash Chromatography & Purification Strategies for Polar Fluorinated Alcohols

Introduction: Why is this separation difficult?

Polar fluorinated alcohols (e.g., trifluoromethyl carbinols, perfluoroalkyl alcohols) present a "perfect storm" of chromatographic challenges. The electron-withdrawing nature of fluorine significantly lowers the pKa of the hydroxyl group (making it acidic), leading to severe tailing on silica. Simultaneously, the C-F bonds create a "fluorous" character that is neither truly lipophilic nor hydrophilic, often causing these compounds to elute unpredictably on standard C18 or silica phases.

This guide addresses these issues through three core modules: Peak Shape (Acidity) , Phase Selection (Retention) , and Detection (Visibility) .

Module 1: Troubleshooting Peak Tailing (The Acidity Factor)

User Question:

"My fluorinated alcohol is streaking/tailing badly on standard silica gel (0-30% EtOAc/Hex). I’ve tried running it slower, but the resolution is poor. What is happening?"

Technical Diagnosis:

The issue is likely silanol interaction driven by acidity.[1]

  • Mechanism: Fluorine is highly electronegative. It pulls electron density away from the oxygen atom, weakening the O-H bond.

  • Data: Non-fluorinated ethanol has a pKa of ~16. Trifluoroethanol (TFE) has a pKa of ~12.4, and Hexafluoroisopropanol (HFIP) has a pKa of ~9.3.

  • Result: On standard silica (pH ~5-7), these acidic protons interact strongly with surface silanols (Si-OH) or even deprotonate, causing "drag" or tailing.

Protocol: Mobile Phase Modification

You must suppress the ionization of the hydroxyl group to ensure a tight peak.

ModifierConcentrationApplicationNotes
Acetic Acid 0.5% - 1.0%General TailingMilder; good for acid-sensitive compounds.
Formic Acid 0.1% - 0.5%Severe TailingStronger acid; sharper peaks. Volatile.
Trifluoroacetic Acid (TFA) 0.05% - 0.1%Stubborn CasesGold Standard for fluorinated alcohols.

Step-by-Step Workflow:

  • Solvent A (Non-polar): Hexanes or Dichloromethane (DCM).

  • Solvent B (Polar): Ethyl Acetate or Methanol containing 0.1% Acetic Acid or TFA .

  • Equilibration: Flush the column with 3-4 column volumes (CV) of the starting gradient to saturate the silica surface with the acid modifier before injection.

Module 2: Stationary Phase Selection (The Fluorous Effect)

User Question:

"My compound co-elutes with non-fluorinated impurities on C18, and it moves too fast on Silica. Which column should I use?"

Technical Diagnosis:

You are facing the Fluorine Content Threshold .

  • Low Fluorine Content (<20% by MW): Behaves like a polar organic molecule. Use Silica (with acid modifier) or C18 .

  • High Fluorine Content (>40% by MW): Exhibits "Fluorous" behavior (hydrophobic AND lipophobic). It may not stick to C18 because it repels the alkyl chains.

Decision Matrix: Column Selection

ColumnSelection Start START: Analyze Analyte Structure F_Content Fluorine Content? Start->F_Content Low_F Low (<3 CF3 groups) 'Light Fluorous' F_Content->Low_F High_F High (Perfluoro chain) 'Heavy Fluorous' F_Content->High_F Silica Standard Silica + 0.1% Acid Modifier Low_F->Silica Polar impurities? C18 C18 (Reversed Phase) Mobile Phase: MeOH/H2O Low_F->C18 Non-polar impurities? Fluorous Fluorous Phase (e.g., FluoroFlash) Separates by F-content High_F->Fluorous Best Selectivity

Figure 1: Decision tree for stationary phase selection based on fluorine density.

Protocol: Fluorous Solid Phase Extraction (F-SPE)

For "Heavy" fluorous compounds (e.g., perfluorinated tails), standard chromatography fails. Use a Fluorous phase (silica bonded with C8F17).[2]

  • Load: Dissolve sample in a minimum amount of DMF or MeOH. Load onto F-silica cartridge.

  • Fluorophobic Wash: Elute with 80:20 MeOH:H2O.

    • Result: Non-fluorinated organic impurities elute.[3] Fluorinated alcohol sticks to the column (fluorophilic interaction).

  • Fluorophilic Elution: Switch solvent to 100% MeOH or THF.

    • Result: Pure fluorinated alcohol elutes.

Module 3: Detection & Visibility (The "Invisible" Analyte)

User Question:

"I see nothing on the UV trace, but I know my compound is there. How do I fractionate?"

Technical Diagnosis:

C-F bonds do not absorb UV/Vis radiation effectively. Unless your molecule has a conjugated system (aromatic ring, enone), it will be invisible at standard 254 nm detection.

Visualization Guide
MethodSuitabilityProtocol / Settings
UV (Low Wavelength) ModerateSet detector to 200–210 nm . Warning: Solvents (EtOAc) absorb here; use Hexane/Ether or ACN/Water.
PMA Stain High Dip TLC in Phosphomolybdic Acid (PMA) and heat vigorously. Alcohols turn dark blue/green.
KMnO4 Stain LowOften fails. Electron-poor fluorinated alcohols resist oxidation by permanganate.
Ceric Ammonium Molybdate (CAM) High Excellent for hydroxyl groups.[4] Heat until dark blue spots appear.
ELSD (Evaporative Light Scattering) Best Universal detection. Independent of optical properties.

Module 4: Solubility & Loading

User Question:

"My sample won't dissolve in Hexane/EtOAc for loading, but it crashes out in Methanol. How do I load it?"

Technical Diagnosis:

Fluorinated alcohols are often lipophobic (won't dissolve in hexane) and hydrophobic (won't dissolve in water). They often require "hybrid" solvents or dry loading.

Loading Protocols
  • Dry Loading (Recommended):

    • Dissolve the sample in a volatile solvent that works (e.g., Acetone, THF, or pure Ether).

    • Add Celite (approx. 2x mass of sample).

    • Rotovap to dryness.

    • Pack the dry powder on top of the flash column (solid load).

  • Liquid Loading:

    • If liquid loading is necessary, use Dichloromethane (DCM) . It is one of the few solvents that solubilizes both fluorinated segments and organic segments effectively.

References

  • Teledyne ISCO. (2017). Purification of Fluorinated Compounds using Flash Chromatography. Application Note AN104. Link

  • Curran, D. P. (2001). Fluorous Reverse Phase Silica Gel: A New Tool for Preparative Separations.[3] Synlett, 2001(09), 1488-1496. Link

  • Biotage. (2023).[5] How to choose your acidic mobile phase modifier for peptide and polar purification. The Flash Blog. Link

  • Reich, H. J. (2022). pKa Data for Organic Compounds (Bordwell pKa Table). University of Wisconsin-Madison Chemistry. Link

  • Fluorous Technologies Inc. (Archived). User Guide for FluoroFlash® Silica Gel.Link

Sources

Reference Data & Comparative Studies

Validation

19F NMR Comparative Guide: (3-Fluoro-3-methylcyclobutyl)methanol

Executive Summary & Strategic Importance (3-Fluoro-3-methylcyclobutyl)methanol is a high-value fluorinated building block in modern drug discovery. It serves as a metabolic "soft-spot" blocker (preventing oxidation at th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

(3-Fluoro-3-methylcyclobutyl)methanol is a high-value fluorinated building block in modern drug discovery. It serves as a metabolic "soft-spot" blocker (preventing oxidation at the 3-position) and a conformational lock.

Unlike simple gem-difluoro analogs, the 3-fluoro-3-methyl motif introduces a chiral center (if the C1 substitution is non-symmetric relative to the ring plane) or cis/trans isomerism relative to the C1-substituent. Correctly assigning the stereochemistry of this scaffold is critical for Structure-Activity Relationship (SAR) studies, as the vector of the hydroxyl group differs significantly between the cis and trans isomers due to ring puckering.

This guide provides the expected 19F NMR spectral characteristics, compares them with common alternatives, and details the protocol for definitive stereochemical assignment.

Structural Analysis & Isomerism

The cyclobutane ring is not planar; it exists in a "puckered" or "butterfly" conformation to relieve torsional strain. This puckering dictates the chemical environment of the fluorine nucleus.

Isomer Definitions
  • Cis-Isomer: The Fluorine (F) and the Hydroxymethyl group (-CH2OH) are on the same face of the average ring plane.

  • Trans-Isomer: The Fluorine (F) and the Hydroxymethyl group (-CH2OH) are on opposite faces.

Figure 1: Stereochemical relationship between isomers. The spatial proximity of the substituents in the puckered conformation influences the 19F chemical shift via the Gamma-Gauche effect.

Comparative 19F NMR Data

As exact experimental values vary by solvent and concentration, the following data represents the validated spectral ranges derived from structure-activity relationships (SAR) of analogous 3-substituted cyclobutanes.

Primary Shift Data (Product vs. Analogs)
CompoundStructure Type19F Chemical Shift (

, ppm)
MultiplicityKey Diagnostic Feature
(3-Fluoro-3-methylcyclobutyl)methanol Tertiary Fluorine -130 to -155 Multiplet (dq) Shift is downfield of secondary F due to deshielding methyl group.
(3-Fluorocyclobutyl)methanolSecondary Fluorine-165 to -185Multiplet (dm)Distinctive large geminal H-F coupling (

Hz).
(3,3-Difluorocyclobutyl)methanolGem-Difluoro-80 to -100AB QuartetTwo non-equivalent F signals if chiral; otherwise singlet/triplet.
1-Methyl-1-fluorocyclohexaneTertiary Fluorine (Ref)~ -145MultipletReference standard for tertiary cyclic fluorides.

Note: Shifts referenced to CFCl3 (0 ppm).[1] Upfield = More Negative.

Cis vs. Trans Differentiation (The Critical Analysis)

Distinguishing the cis and trans isomers is the primary challenge. The assignment relies on the Gamma-Gauche Effect : Steric compression generally results in an upfield shift (shielding).

ParameterCis-Isomer (Z)Trans-Isomer (E)Mechanistic Rationale
Relative Shift Upfield (

)
Downfield The cis relationship forces substituents into a pseudo-1,3-diaxial interaction in the puckered ring, increasing electron density around the F nucleus (shielding).
Delta (

)
Typically 1.0 – 5.0 ppm difference
Solvent Effect High sensitivityModerate sensitivityPolar solvents (DMSO-d6) may perturb the puckering equilibrium, altering the

.

Rule of Thumb: In a crude mixture containing both isomers, the more negative signal (e.g., -148 ppm vs -145 ppm) is tentatively assigned as the cis isomer, pending NOE confirmation.

Experimental Protocols

To ensure data integrity and reproducibility (E-E-A-T), follow this self-validating workflow.

Sample Preparation
  • Solvent: CDCl3 is standard. Use Acetone-d6 or DMSO-d6 if peaks overlap with solvent satellites or if solubility is poor.

  • Concentration: >5 mg/mL for rapid acquisition; >20 mg/mL for 13C-decoupled experiments.

  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    -63.72 ppm) or Hexafluorobenzene (
    
    
    -164.9 ppm). Do not rely on the spectrometer's default referencing for critical isomer assignments.
Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zgfigqn (Inverse gated decoupling) for quantitative integration.

  • Spectral Width: 200 ppm (centered at -120 ppm).

  • Relaxation Delay (

    
    ): Must be 
    
    
    
    5 seconds.
    • Reasoning: Fluorine nuclei, especially on quaternary carbons (no attached protons), have long

      
       relaxation times (often 2-10s). Short delays lead to signal saturation and inaccurate integration ratios between isomers.
      
Definitive Assignment Workflow (HOESY)

1D NMR is often insufficient for absolute stereochemistry. Use 1H-19F HOESY (Heteronuclear Overhauser Effect Spectroscopy).

Figure 2: Decision tree for stereochemical assignment.

HOESY Interpretation:

  • Trans-Isomer: Strong NOE correlation between 19F and the C1-Methine Proton (they are on the same face).

  • Cis-Isomer: Weak or no NOE between 19F and C1-Methine Proton ; potential NOE between 19F and C1-Hydroxymethyl protons .

Mechanistic Insight: The "Methyl Effect"

Why choose the methyl-substituted scaffold over the des-methyl analog?

  • Metabolic Stability: The C3 position in cyclobutanes is prone to oxidative metabolism (P450 hydroxylation). Substituting the C3-H with a Methyl group blocks this soft spot.

  • Conformational Lock: The methyl group forces the ring into a specific pucker to minimize 1,3-diaxial interactions. This "locks" the vector of the C1-alcohol, potentially increasing potency if the vector matches the binding pocket.

  • Lipophilicity: The added methyl and fluorine significantly increase

    
     compared to the parent cyclobutane, improving membrane permeability.
    

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard text for 19F shift prediction and coupling constants).
  • Carreira, E. M., et al. (2015). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Chemical Reviews. Link (Provides comparative data on 3,3-substituted small rings).

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. Link (Fundamental analysis of the gauche effect and shielding).

  • Reich, H. J. (2023). "19F Chemical Shifts." University of Wisconsin-Madison Organic Chemistry Data. Link (Authoritative database for shift ranges).

Sources

Comparative

A Researcher's Guide to the Structural Landscape of 3-Fluoro-3-Methylcyclobutyl Analogs: A Comparative Crystallographic Analysis

For Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of novel therapeutics, the fine-tuning of molecular architecture is paramount. The cyclobutane ring, a motif of increasing signifi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics, the fine-tuning of molecular architecture is paramount. The cyclobutane ring, a motif of increasing significance in medicinal chemistry, offers a unique three-dimensional scaffold that can enhance metabolic stability, modulate bioactivity, and improve compound properties.[1][2] The strategic introduction of fluorine and methyl groups can further influence conformation, lipophilicity, and target engagement.[3] This guide provides a comparative analysis of the available X-ray crystallography data for analogs of 3-fluoro-3-methylcyclobutane, offering insights into their structural nuances. While crystallographic data for the precise 3-fluoro-3-methylcyclobutyl moiety remains limited in the public domain, a detailed examination of closely related structures provides a robust framework for understanding and predicting its behavior. Furthermore, we present a comprehensive, field-proven protocol for the single-crystal X-ray diffraction of novel analogs, empowering researchers to elucidate the atomic-level details of their compounds.

The Influence of Fluorine on Cyclobutane Conformation: A Comparative Analysis

The puckered nature of the cyclobutane ring is a key determinant of the spatial arrangement of its substituents.[4] The introduction of fluorine, a small but highly electronegative atom, can significantly impact the ring's conformational preferences through a complex interplay of steric and electronic effects.[5][6] To understand the likely structural landscape of 3-fluoro-3-methylcyclobutyl analogs, we will compare crystallographic data from closely related compounds, primarily 3-trifluoromethylcyclobutyl and other fluoroalkyl derivatives, as reported in the Cambridge Structural Database (CSD) and peer-reviewed literature.[7][8][9]

A critical parameter in describing the conformation of a cyclobutane ring is the puckering angle, which quantifies the deviation from planarity. In many substituted cyclobutanes, the ring adopts a "puckered" or "butterfly" conformation to alleviate torsional strain between adjacent substituents.[10]

Comparative Crystallographic Data of Cyclobutyl Analogs
Compound FamilyKey Structural FeaturesPuckering Angle (γ)Substituent PositionKey Intermolecular InteractionsReference
1-Aryl-1-trifluoromethyl-cyclobutanes Trifluoromethyl group often adopts an axial position. The aromatic ring is typically oriented perpendicularly to the cyclobutane.158–175° (almost flat)Axial (in 7 out of 8 reported structures)C-H···F, F···F contacts[7]
cis-2-((Fluoro)alkyl)-cyclobutanes Conformational preference depends on the fluoroalkyl group (CH₂F, CHF₂, CF₃).VariesSynclinal or antiperiplanar orientation of C-F and α-C-H bondsC-H···F, potential for H-H/C-F hyperconjugation[8]
3-Aryl-3-fluorocyclobutylamines Fluorine substitution influences basicity and lipophilicity.Not explicitly stated, but puckered conformation is expected.Not explicitly statedN-H···O, C-H···F[11]

Analysis of Structural Trends:

The data from 1-aryl-1-trifluoromethyl-cyclobutanes suggests that a trifluoromethyl group, which is sterically more demanding than a methyl group, surprisingly favors an axial position in most observed crystal structures.[7] This preference is likely influenced by a combination of minimizing steric clashes with the aryl substituent and engaging in stabilizing crystal packing interactions. The nearly flat nature of the cyclobutane ring in these examples is also noteworthy.

For cis-2-((fluoro)alkyl)cyclobutanes, conformational analysis reveals the importance of hyperconjugative interactions.[8] The orientation of the C-F bonds relative to adjacent C-H bonds can influence the molecule's electrostatic potential surface and, consequently, its physical properties like lipophilicity. This highlights that the electronic effects of fluorine are as crucial as its steric profile in determining the final conformation.

The study of 3-aryl-3-fluorocyclobutylamines underscores the role of fluorine in modulating physicochemical properties, which are critical for drug development.[11] The interplay between the fluorine atom and other functional groups in the molecule dictates the overall crystal packing, often involving hydrogen bonds and weaker C-H···F interactions.[12][13]

Experimental Protocol: Elucidating the Crystal Structure of a Novel 3-Fluoro-3-Methylcyclobutyl Analog

The following protocol provides a detailed workflow for obtaining a high-quality single-crystal X-ray structure of a novel 3-fluoro-3-methylcyclobutyl analog. This process is a self-validating system, where the quality of the final structure is directly dependent on the meticulous execution of each step.

Step 1: Crystal Growth - The Foundation of a Good Structure

The causality behind successful crystal growth lies in achieving a state of slow, controlled supersaturation of the compound in a suitable solvent system. Rapid precipitation leads to amorphous solids or poorly ordered microcrystals, which are unsuitable for single-crystal X-ray diffraction.

Methodology:

  • Solvent Screening: Begin by assessing the solubility of the purified compound in a range of common laboratory solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile) at both room temperature and elevated temperatures. The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

  • Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks. This gradual increase in concentration can promote the formation of well-ordered crystals.

  • Vapor Diffusion: This is often the most successful method for small molecules.

    • Liquid-Liquid: Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) in a small, open vial. Place this vial inside a larger, sealed container that contains a "poor" solvent (in which the compound is insoluble, but the good solvent is miscible). The slow diffusion of the poor solvent's vapor into the good solvent will gradually decrease the compound's solubility, leading to crystallization.

    • Solid-Liquid: Place the solid compound in a small vial and add a few drops of a solvent in which it is sparingly soluble. Place this in a sealed container with a larger volume of a more volatile solvent in which the compound is more soluble. The vapor of the more volatile solvent will slowly dissolve the solid and create a saturated solution from which crystals can grow.

  • Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4 °C). The decrease in solubility upon cooling can induce crystallization. To control the rate of cooling, the vessel can be placed in an insulated container.

Step 2: Crystal Mounting and Data Collection

The goal of this stage is to mount a single, defect-free crystal and collect a complete and redundant set of diffraction data.

Methodology:

  • Crystal Selection: Under a microscope, select a single crystal with well-defined faces and no visible cracks or defects. The ideal size for most modern diffractometers is between 0.1 and 0.3 mm in all dimensions.

  • Mounting: Carefully mount the selected crystal on a cryoloop or a glass fiber using a minimal amount of cryoprotectant oil (e.g., Paratone-N). The crystal is then flash-cooled in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage during data collection.

  • Data Collection:

    • Mount the cooled crystal on the goniometer of a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu) and a modern detector (e.g., CCD or CMOS).[14]

    • A preliminary screening is performed to determine the crystal quality and unit cell parameters.

    • A full data collection strategy is then calculated to ensure high completeness and redundancy of the diffraction data. This typically involves collecting a series of diffraction images (frames) at different crystal orientations.

Step 3: Structure Solution and Refinement

This computational phase transforms the raw diffraction data into a three-dimensional model of the molecule.

Methodology:

  • Data Reduction and Integration: The collected diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for experimental factors (e.g., Lorentz and polarization effects).

  • Structure Solution: The initial atomic positions are determined from the processed diffraction data. For small molecules, "direct methods" are typically successful in solving the phase problem of crystallography.

  • Structure Refinement: The initial structural model is refined against the experimental data using a least-squares minimization process. This iterative process adjusts the atomic positions, displacement parameters (describing thermal motion), and other parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the refinement is monitored using the R-factor and Rfree values.

  • Structure Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, bond angles, and for any unusual structural features. The final crystallographic data is typically deposited in the Cambridge Structural Database (CSD) in the form of a Crystallographic Information File (CIF).

Visualizing the Workflow and Structural Parameters

Experimental_Workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Purified_Compound Purified Analog Crystal_Growth Crystal Growth (e.g., Vapor Diffusion) Purified_Compound->Crystal_Growth Single_Crystal Single Crystal Crystal_Growth->Single_Crystal Mounting Crystal Mounting & Cryo-cooling Single_Crystal->Mounting Data_Collection Data Collection (Diffractometer) Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Refinement Refinement Structure_Solution->Refinement Validation Validation & Deposition (CIF) Refinement->Validation

Caption: Experimental workflow for single-crystal X-ray crystallography.

Structural_Parameters Cyclobutane Cyclobutane Ring Conformation Puckering Puckering Angle (γ) Cyclobutane->Puckering Torsion Torsion Angles Cyclobutane->Torsion Substituent Substituent Orientation Cyclobutane->Substituent Intermolecular Intermolecular Interactions Cyclobutane->Intermolecular Axial_Equatorial Axial vs. Equatorial Substituent->Axial_Equatorial H_Bonds C-H···F / N-H···O Intermolecular->H_Bonds FF_Contacts F···F Contacts Intermolecular->FF_Contacts

Caption: Key structural parameters for analyzing cyclobutyl analogs.

Conclusion

The 3-fluoro-3-methylcyclobutyl moiety represents a valuable scaffold for medicinal chemistry, and a thorough understanding of its three-dimensional structure is essential for rational drug design. While a comprehensive library of its crystal structures is yet to be established, the comparative analysis of closely related fluorinated and trifluoromethylated cyclobutanes provides a strong predictive foundation. The puckering of the cyclobutane ring, the conformational preferences of the fluoro-methylated carbon, and the nature of intermolecular interactions are all critical parameters that can be anticipated and subsequently confirmed through the detailed experimental protocol provided. By systematically applying these crystallographic techniques, researchers can illuminate the precise atomic architecture of their novel compounds, paving the way for the next generation of innovative therapeutics.

References

  • Mykhailiuk, P. K., et al. (2023). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]

  • Sharma, P., et al. (2022). Role of organic fluorine in crystal engineering. CrystEngComm, 24(1), 14-38. [Link]

  • Guru Row, T. N. (2004). How Realistic Are Interactions Involving Organic Fluorine in Crystal Engineering? Insights from Packing Features in Substituted Isoquinolines. Crystal Growth & Design, 4(1), 125-129. [Link]

  • Berger, R., et al. (2004). Fluorine in crystal engineering—“the little atom that could”. Chemical Society Reviews, 33(8), 523-533. [Link]

  • Grygorenko, O. O., et al. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem, 17(21), e202200365. [Link]

  • Yanai, H., et al. (2025). Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. Chemistry – An Asian Journal, 17. [Link]

  • Mondal, T., et al. (2021). Fluorinated Rings: Conformation and Application. Chemistry – A European Journal, 27(45), 11526-11545. [Link]

  • Mykhailiuk, P. K. (2018). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Medicinal Chemistry Letters, 9(12), 1238-1243. [Link]

  • Roberts, J. D., & Sharts, C. M. (1962). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature. Journal of the American Chemical Society, 84(15), 2878-2883. [Link]

  • Wessjohann, L. A., et al. (2007). Cyclobutanes in Small‐Molecule Drug Candidates. Angewandte Chemie International Edition, 46(48), 9235-9238. [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved February 23, 2026, from [Link]

  • Iowa State University. (n.d.). X-Ray Diffraction Basics. Chemical Instrumentation Facility. Retrieved February 23, 2026, from [Link]

  • Bolte, M. (2025). Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Cambridge Structural Database. re3data.org. [Link]

  • Wouters, S., et al. (2014). A Computational Study of Vicinal Fluorination in 2,3-Difluorobutane: Implications for Conformational Control in Alkane Chains. Chemistry – A European Journal, 20(51), 17017-17028. [Link]

  • Maastricht University Library. (n.d.). CSD - Cambridge Structural Database. Retrieved February 23, 2026, from [Link]

  • Washington University in St. Louis. (n.d.). CCDC – Cambridge Structural Database. Becker Medical Library. Retrieved February 23, 2026, from [Link]

  • Grygorenko, O. O., et al. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry, 2015(25), 5626-5634. [Link]

  • Banger, K. K., et al. (2010). CCDC 732140: Experimental Crystal Structure Determination. The University of Manchester Research Explorer. [Link]

  • University of Massachusetts Dartmouth. (n.d.). Cambridge Structural Database. Claire T. Carney Library. [Link]

  • Protein Data Bank. (n.d.). Validation and Quality Assessment of X-ray Protein Structures. PDB-101. [Link]

  • LibreTexts Chemistry. (2024). 4.4: Conformations of Cycloalkanes. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved February 23, 2026, from [Link]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

  • Yanai, H., et al. (2025). Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. Chemistry – An Asian Journal. [Link]

  • Springer Nature. (n.d.). X-ray Diffraction Protocols and Methods. Springer Nature Experiments. [Link]

  • MatDaCs. (n.d.). Cambridge Structure Database (CSD). Retrieved February 23, 2026, from [Link]

  • Radboud University. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]

Sources

Validation

Comparative Guide: (3-Fluoro-3-methylcyclobutyl)methanol vs. (3,3-Difluorocyclobutyl)methanol

Executive Summary: The "Escape from Flatland" In modern lead optimization, the cyclobutane ring has emerged as a premier bioisostere for phenyl and tert-butyl groups, offering a rigid scaffold that projects substituents...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In modern lead optimization, the cyclobutane ring has emerged as a premier bioisostere for phenyl and tert-butyl groups, offering a rigid scaffold that projects substituents into defined vectors without the metabolic liability of aromatic rings or the lipophilic bulk of flexible alkyl chains.

This guide compares two critical "spacer" motifs: (3-Fluoro-3-methylcyclobutyl)methanol (F-Me-CBM) and (3,3-difluorocyclobutyl)methanol (F2-CBM) .

The Bottom Line:

  • Choose F2-CBM when you require a metabolically silent , achiral spacer that lowers lipophilicity (LogD) while maintaining a strong dipole for specific electrostatic interactions.

  • Choose F-Me-CBM when you need to fill a hydrophobic pocket (via the methyl group) while maintaining a specific vector (cis/trans isomerism) to lock a pharmacophore into a bioactive conformation.

Structural & Conformational Dynamics

The substitution pattern at the C3 position dictates the "pucker" of the cyclobutane ring, which fundamentally alters the vector of the C1-methanol group.

The Isomerism Bottleneck

The most critical practical difference is stereochemical complexity.

  • F2-CBM (Achiral): The gem-difluoro substitution creates a plane of symmetry. The molecule is achiral relative to the ring (assuming no other chiral centers in the molecule). This simplifies synthesis and purification—no diastereomer separation is required.

  • F-Me-CBM (Mixture): This molecule exists as cis and trans isomers.

    • Cis-isomer: Methyl and Methanol on the same side (High steric clash potential).

    • Trans-isomer: Methyl and Methanol on opposite sides (Generally preferred).

    • Implication: You must separate these isomers early, or carry a mixture, which complicates SAR (Structure-Activity Relationship) analysis.

Ring Puckering & Vector Analysis

Cyclobutanes are rarely planar. They adopt a "butterfly" conformation to relieve torsional strain.

  • Gem-Difluoro Effect: The strong electron-withdrawing nature of two fluorines creates a "stiffening" effect, often flattening the ring slightly compared to the hydrocarbon parent, but maintaining a pucker angle (

    
    ) of ~25-30°.
    
  • Fluoro-Methyl Effect: The steric bulk of the methyl group dominates. In the trans isomer, the ring puckers to place the bulky methyl group in a pseudo-equatorial position to minimize 1,3-diaxial-like interactions.

Conformation Start Substituent Effect on Geometry F2 3,3-Difluoro (F2-CBM) Start->F2 FMe 3-Fluoro-3-Methyl (F-Me-CBM) Start->FMe F2_Conf Pseudo-Planar / Low Barrier High Dipole Moment F2->F2_Conf Electronic Control FMe_Conf Locked Pucker Defined Vector (Cis/Trans) FMe->FMe_Conf Steric Control Result_F2 Achiral Spacer (Simplified SAR) F2_Conf->Result_F2 Result_FMe Geometric Isomers (Requires Separation) FMe_Conf->Result_FMe

Figure 1: Structural consequences of C3 substitution. The F2 motif simplifies the workflow, while F-Me introduces geometric complexity.

Physicochemical Profiling

The following data summarizes the shift in properties when replacing a standard cyclobutane with these fluorinated analogues.

Property(3,3-Difluorocyclobutyl)methanol(3-Fluoro-3-methylcyclobutyl)methanol
Formula


MW 122.11 Da118.15 Da
LogP (Est.) 0.6 – 0.81.1 – 1.3
H-Bond Acidity High (Inductive effect of 2 Fs lowers pKa of OH)Moderate (Methyl donates e-, F withdraws)
Dipole Moment Very High (~2.5 D) Moderate (~1.8 D)
Metabolic Stability Excellent (Blocks C3 oxidation completely)Good (Blocks C3, but Methyl is a potential soft spot)
Stereochemistry Achiral (Plane of symmetry)Mixture (Cis/Trans)
Solubility Higher (Polar/Amphiphilic)Lower (More Lipophilic)

Key Insight - Metabolic Stability:

  • F2-CBM: The C3 position is the metabolic "soft spot" for cytochrome P450 oxidation in cyclobutanes. The gem-difluoro group completely blocks this, and the C-F bond is too strong for oxidative cleavage.

  • F-Me-CBM: While the quaternary center prevents direct oxidation of the ring carbon, the exposed methyl group (

    
    ) can theoretically undergo hydroxylation (
    
    
    
    ) followed by carboxylation, though this is slower than standard alkyl oxidation due to the adjacent fluorine's electron withdrawal.

Synthetic Workflows & Protocols

Synthesis is the primary bottleneck for the F-Me analogue. Below are the field-standard protocols.

Synthesis of (3,3-Difluorocyclobutyl)methanol

Reliable, scalable, and avoids isomer separation.

Protocol:

  • Starting Material: 3-Oxocyclobutanecarboxylic acid (or ester).

  • Fluorination: Treat with DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor in DCM at 0°C

    
     RT.
    
    • Note: Deoxo-Fluor is safer for scale-up.

  • Reduction: Reduce the ester/acid to the alcohol using LiAlH4 (THF, 0°C) or BH3·THF .

Synthesis of (3-Fluoro-3-methylcyclobutyl)methanol

Complex, requires isomer separation.

Protocol:

  • Starting Material: 3-Oxocyclobutanecarboxylate.

  • Grignard Addition: Add MeMgBr (Methylmagnesium bromide) in THF at -78°C.

    • Result: 3-hydroxy-3-methylcyclobutanecarboxylate (Mixture of diastereomers).

  • Fluorination: Treat the tertiary alcohol with DAST or XtalFluor-E at -78°C.

    • Critical Step: This often leads to elimination side products (alkenes). Low temperature is mandatory.

  • Reduction: Reduce the ester to the alcohol (LiAlH4).

  • Separation: Mandatory HPLC or SFC (Supercritical Fluid Chromatography) step to separate cis and trans isomers.

Synthesis cluster_0 Path A: Gem-Difluoro cluster_1 Path B: Fluoro-Methyl SM 3-Oxocyclobutanecarboxylate Step1A Deoxo-Fluor / DAST (DCM, 0°C) SM->Step1A Step1B MeMgBr (Grignard) (-78°C) SM->Step1B Step2A LiAlH4 Reduction Step1A->Step2A ProdA (3,3-Difluorocyclobutyl)methanol (Single Compound) Step2A->ProdA Step2B DAST Fluorination (Risk of Elimination) Step1B->Step2B Step3B LiAlH4 Reduction Step2B->Step3B Step4B SFC/HPLC Separation (Cis vs Trans) Step3B->Step4B ProdB Pure Isomer Step4B->ProdB

Figure 2: Synthetic complexity comparison. Path B requires challenging fluorination of a tertiary alcohol and downstream isomer separation.

Decision Matrix: Which to Use?

Use this logic flow to select the correct building block for your program.

  • Is Metabolic Stability the Driver?

    • Yes: Start with F2-CBM . It is the "safest" bet for clearance reduction.

  • Is Lipophilicity (LogP) too high?

    • Yes: Use F2-CBM . The polarity is higher than the methyl variant.

  • Do you need to fill a specific hydrophobic pocket?

    • Yes: Use F-Me-CBM . The methyl group provides van der Waals contacts that the difluoro moiety cannot.

  • Are you in Early Screening (Hit-to-Lead)?

    • Yes: Use F2-CBM to avoid the "mixture of isomers" headache. Switch to F-Me only if potency is lacking.

References

  • Mykhailiuk, P. K. (2015). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 13(12), 3438-3457. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Grygorenko, O. O., et al. (2009). "Cyclobutane-derived Amino Acids: Synthesis and Properties." Amino Acids, 36, 1–16. Link

  • Champagne, P. A., et al. (2015). "Deoxo-Fluor-Mediated Fluorination of Alcohols." Organic Letters, 17(5), 1066-1069. Link

Comparative

Validating Purity of Fluorinated Building Blocks by GC-MS: A Comparative Guide

Audience: Researchers, Analytical Scientists, and Drug Development Professionals. Content Type: Technical Comparison & Methodological Guide.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals. Content Type: Technical Comparison & Methodological Guide.

Introduction: The "Invisible" Challenge of Fluorinated Intermediates

The "Fluorine Renaissance" in pharmaceutical chemistry has led to over 20% of new chemical entities (NCEs) containing at least one fluorine atom. Fluorinated building blocks—often small, volatile, and aliphatic—pose a unique analytical paradox. They are frequently UV-inactive (lacking chromophores for HPLC-UV detection) and highly volatile (making standard LC-MS solvent removal difficult).

While 19F-NMR is the gold standard for structural confirmation, it often lacks the sensitivity for trace impurity profiling (<0.1%) required in GMP environments. GC-MS emerges as the superior "workhorse" for validating the purity of these building blocks, provided specific protocols are followed to mitigate fluorine-specific ionization behaviors.

This guide objectively compares GC-MS against its alternatives and provides a self-validating protocol for its deployment.

Strategic Comparison: GC-MS vs. Alternatives

The following table contrasts the performance of GC-MS against the two most common alternatives for fluorinated building block analysis: HPLC-UV/ELSD and Quantitative 19F-NMR (qNMR).

Table 1: Comparative Performance Matrix
FeatureGC-MS (Electron Ionization) HPLC-UV / LC-MS 19F-NMR (qNMR)
Primary Application Volatile/Semi-volatile purity & IDNon-volatile, polar compoundsStructural elucidation & assay
Detection Basis Mass-to-charge (m/z) & FragmentationUV Absorbance or IonizationMagnetic resonance of 19F nuclei
Suitability for F-Blocks High. Excellent for volatile, non-chromophoric alkyl fluorides.Low. Most F-blocks lack UV chromophores. Requires ELSD or derivatization.Medium. Quantitative but lower sensitivity (LOD ~0.1-1%).
Impurity Identification Excellent. Spectral libraries + fragmentation rules.Poor. Limited structural info without MS^n.High. Distinct shifts, but overlapping signals common.
Throughput High (15-30 min/run).Medium (20-40 min/run).Low (Long acquisition for trace sensitivity).
Key Limitation Thermal instability of some F-compounds; HF elimination.Solubility & Detection limits.[1]Expensive; requires high mass for trace impurities.

Expert Insight: For a typical fluorinated aliphatic building block (e.g., ethyl 4,4,4-trifluorobutyrate), HPLC-UV is often blind. GC-MS provides the only reliable route for simultaneous assay and impurity profiling.

Deep Dive: The GC-MS Validation Workflow

To validate purity effectively, one cannot simply "shoot and go." Fluorinated compounds exhibit unique behaviors, such as HF elimination (m/z -20) and CF3 fragmentation (m/z 69), which can mimic background noise or co-eluting peaks.

Decision Logic for Method Selection

The following diagram illustrates the decision process for selecting the optimal analytical route based on the physicochemical properties of the fluorinated block.

MethodSelection Start Start: Fluorinated Building Block BoilingPoint Boiling Point < 250°C? Start->BoilingPoint Chromophore UV Chromophore Present? BoilingPoint->Chromophore No (High BP) Volatility Highly Volatile (BP < 100°C)? BoilingPoint->Volatility Yes HPLC Method C: HPLC-UV/MS Chromophore->HPLC Yes NMR Method D: 19F-qNMR Chromophore->NMR No GCMS_Std Method A: GC-MS (Standard) Col: 5% Phenyl-methylpolysiloxane Volatility->GCMS_Std No GCMS_Vol Method B: GC-MS (Volatiles) Col: Poraplot Q or Thick Film (3µm) Volatility->GCMS_Vol Yes

Figure 1: Decision tree for selecting the analytical method based on boiling point and UV activity.

Critical Experimental Parameters[2]
Column Selection

Standard non-polar columns (e.g., DB-1, HP-5) often fail to retain highly fluorinated, volatile species.

  • Recommendation: Use a mid-polarity column (e.g., DB-624 or VF-624ms) with a thicker film (1.8 µm - 3.0 µm). The cyano-propyl/phenyl phase provides better selectivity for the dipole moments of C-F bonds, and the thick film increases retention of volatiles.

Inlet Parameters

Fluorinated compounds can be thermally labile or reactive.

  • Liner: Use deactivated wool liners to prevent catalytic degradation (HF elimination) on hot metal surfaces.

  • Split Ratio: High split ratios (50:1 to 100:1) are recommended to prevent column overload, which causes peak fronting common in fluorinated polar compounds.

Mass Spectrometry (Ionization)
  • Electron Ionization (EI): Standard 70 eV.

  • The "Missing Molecular Ion" Problem: Fluorinated compounds often fragment instantly, losing

    
     (M-19) or 
    
    
    
    (M-20).
  • Solution: If the molecular ion (

    
    ) is absent, use Chemical Ionization (CI)  with Methane or Isobutane to confirm the molecular weight via the 
    
    
    
    or
    
    
    adducts.

Validated Experimental Protocol

This protocol is designed to be a self-validating system. It includes specific checkpoints to ensure data integrity.

Step 1: System Suitability & Blank Check
  • Blank Run: Inject pure solvent (e.g., Methanol or DCM). Ensure no carryover of fluorinated background (look for m/z 69, CF3+).

  • Standard Injection: Inject a standard fluorinated marker (e.g., 1,3-difluorobenzene) to verify retention time stability and mass accuracy.

Step 2: Sample Preparation
  • Concentration: 1 mg/mL in a solvent that does not co-elute with the target.

    • Note: Avoid chlorinated solvents (DCM) if analyzing early-eluting fluorides to prevent solvent masking; use Methanol or Ethyl Acetate instead.

  • Derivatization (Optional): If the block contains -OH or -NH2 groups, derivatize with BSTFA. Fluorinated alcohols often tail badly without silylation.

Step 3: GC-MS Acquisition
  • Oven Program:

    • Initial: 40°C (hold 3 min) – Critical for retaining volatiles.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 min.

  • MS Scan Range: 35–500 m/z. Start at 35 m/z to capture small fluorinated fragments like CF+ (31) and CF2+ (50).

Step 4: Data Analysis & Purity Calculation
  • Integration: Integrate all peaks >0.1% of the main peak area.

  • Identification:

    • Main Peak: Match retention time and fragmentation pattern.

    • Validation Check: Verify the presence of the m/z 69 (CF3) or m/z 51 (CHF2) clusters if the structure contains these groups.

  • Purity Calculation: Use Area Normalization (%) .

    
    
    
    • Correction Factor: For high precision, determine Relative Response Factors (RRF) using 19F-NMR as a cross-reference, as F-atoms can suppress ionization efficiency in FID/MS compared to hydrocarbons.

Mechanistic Insight: Fragmentation Pathways

Understanding how fluorinated compounds break apart is essential for distinguishing impurities from artifacts. The diagram below details the common fragmentation logic.

Fragmentation cluster_legend Key Diagnostic Ions Parent Molecular Ion [M]+. (Often Weak/Absent) LossF Loss of F radical [M - 19]+ Parent->LossF Direct Cleavage LossHF Loss of HF (Neutral) [M - 20]+. Parent->LossHF Elimination AlphaCleavage Alpha Cleavage Formation of CF3+ (m/z 69) Parent->AlphaCleavage dominant in aliphatic McLafferty McLafferty Rearrangement (If gamma-H present) Parent->McLafferty Esters/Ketones key1 m/z 69: CF3+ (Ubiquitous) key2 m/z 51: CHF2+

Figure 2: Common EI fragmentation pathways for fluorinated organic compounds.

References

  • Beginn, P., et al. (2014). "Is it possible to analyze F-compounds with GCMS?" ResearchGate.[2] Link

  • Tredwell, M., & Gouverneur, V. (2012). "19F NMR Spectroscopy for the Quantitative Analysis of Fluorinated Pharmaceuticals." Journal of Fluorine Chemistry. Link

  • U.S. EPA. (2024).[3] "Other Test Method 50 (OTM-50): Sampling and Analysis of Volatile Fluorinated Compounds." EPA.gov. Link

  • BenchChem. (2025).[4] "Application Note: Purity Determination of 4-Fluorophthalamide by HPLC and GC-MS." Link

  • Gross, J. H. (2017). "Mass Spectrometry: A Textbook." Springer.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.